Isoescin IA

Catalog No.
S1551659
CAS No.
219944-39-5
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoescin IA

CAS Number

219944-39-5

Product Name

Isoescin IA

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1

InChI Key

YOSIWGSGLDDTHJ-IVKVKCDBSA-N

SMILES

Array

Synonyms

(3beta,4beta,16alpha,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl O-beta-D-glucopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranosiduronic acid

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O

isoescin Ia has been reported in Aesculus chinensis and Aesculus hippocastanum with data available.
See also: Horse Chestnut (part of).

Comprehensive Technical Guide: Isoescin IA Biological Activities and Mechanisms for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Isoescin IA is a triterpenoid saponin primarily isolated from horse chestnut seeds (Aesculus hippocastanum L.) and represents one of the most biologically significant components of the escin complex. [1] [2] This compound belongs to a family of over 30 structurally similar saponins found in nature, with This compound specifically characterized as a C-28-O-acetyl saponin, distinguishing it from escins which feature C-22-O-acetyl groups. [1] [3] The compound exists as a white to beige powder with limited water solubility but better solubility in methanol, making it suitable for research applications requiring solvent preparation. [2]

The molecular structure of This compound consists of a triterpene aglycone core with a C3-anchored branched glycan composed of three monosaccharide units (glucuronic acid, glucose, and glucose). [1] Specific ester functional groups are located at carbons C21 (tigloyl group) and C28 (acetyl group), which are critical for its biological activity and membrane-interaction properties. [1] [3] The chemical formula is C~55~H~86~O~24~ with a molecular weight of 1131.3 g/mol and a CAS registry number of 219944-39-5. [4] [2] This compound is also known by several synonyms in literature, including Aescin C and Escin IVa, which researchers should note when reviewing existing publications. [4] [2]

Biological Activities and Mechanism of Action

Primary Anticancer Mechanisms

The antiproliferative and pro-apoptotic effects of This compound against cancer cells occur through multiple interconnected molecular pathways. One of the most extensively documented mechanisms is the suppression of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and metastasis. [5] [6] Research demonstrates that This compound inhibits TNF-α-induced NF-κB activation by targeting the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation, and subsequently blocking nuclear translocation of the p65 subunit. [6] This pathway inhibition leads to downregulation of various NF-κB-regulated gene products including Bcl-2, Bcl-xL, cyclin D1, COX-2, MMP-9, VEGF, and ICAM-1, collectively contributing to induced apoptosis and suppressed invasion potential in cancer cells. [5] [6]

The following diagram illustrates the key molecular pathways affected by this compound in cancer cells:

G Isoescin_IA Isoescin_IA IKK_Complex IKK_Complex Isoescin_IA->IKK_Complex Inhibits IkB_Degradation IkB_Degradation Isoescin_IA->IkB_Degradation Prevents NFkB_Activation NFkB_Activation Isoescin_IA->NFkB_Activation Suppresses NFkB_Inhibition NFkB_Inhibition Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Enhances Proliferation Proliferation NFkB_Inhibition->Proliferation Reduces Invasion Invasion NFkB_Inhibition->Invasion Inhibits Angiogenesis Angiogenesis NFkB_Inhibition->Angiogenesis Suppresses IKK_Complex->IkB_Degradation Activates IkB_Degradation->NFkB_Activation Leads to Gene_Expression Gene_Expression NFkB_Activation->Gene_Expression Gene_Expression->NFkB_Inhibition Downregulates

Figure 1: Key molecular pathways modulated by this compound in cancer cells. The diagram highlights NF-κB pathway inhibition and subsequent biological effects.

Additional studies have revealed that This compound affects other critical signaling pathways, including the JAK/STAT pathway in lung cancer A549 cells and the Akt signaling cascade in hepatocellular carcinoma models. [5] The compound also demonstrates anti-angiogenic properties by inhibiting endothelial cell migration and motility through interference with ERK and p38 MAP kinase pathways. [5] Furthermore, This compound has shown potential in chemosensitization, enhancing the efficacy of conventional chemotherapeutic agents such as 5-fluorouracil, gemcitabine, doxorubicin, and paclitaxel in various cancer models, including cholangiocarcinoma, pancreatic cancer, and hepatocellular carcinoma. [5]

Additional Biological Activities

Beyond its direct anticancer effects, This compound exhibits several other pharmacologically relevant activities. The compound has demonstrated anti-HIV-1 protease activity, suggesting potential applications in antiviral therapy. [4] [2] Like other escin components, it possesses anti-inflammatory properties traditionally utilized for chronic venous insufficiency, hemorrhoids, and edema. [2] The compound's effects on vascular permeability have been well documented, with mechanisms involving reinforcement of endothelial cell barriers and reduction of capillary hyperpermeability. [7] [5] Recent research also indicates that the position of ester functional groups on the aglycone core significantly influences the compound's hemolytic activity and overall cytotoxicity profile, highlighting the importance of structure-activity relationships in therapeutic development. [1]

Quantitative Experimental Data and Efficacy

Anticancer Efficacy Across Cell Lines

Table 1: Anticancer effects of this compound and related escins across various cancer models

Cancer Type Cell Lines Effective Concentration Observed Effects Molecular Targets/Pathways Citation
Leukemia KBM-5, K562, Jurkat 10-50 μg/mL Apoptosis induction, cell cycle arrest (G1/S), reduced proliferation NF-κB inhibition, ↓Bcl-2, ↑caspase activation [5] [6]
Hepatocellular Carcinoma HepG2 10-60 μg/mL Apoptosis, chemosensitization to doxorubicin and paclitaxel Akt/JAK/STAT inhibition, ↓cyclin D1, ↓Bcl-2, ↓Bcl-xL, ↓survivin, ↓Mcl-1, ↓VEGF [5]
Lung Cancer A549 5-40 μg/mL Apoptosis, cell cycle arrest (G0/G1), reduced cell viability iNOS inhibition, JAK/STAT suppression [5]
Pancreatic Cancer BxPC-3, PANC-1, MIA-Paca 20-30 μM Apoptosis, cell cycle arrest (G0/G1), chemosensitization to gemcitabine and cisplatin NF-κB inhibition, ↓cyclin D1 [5]
Cholangiocarcinoma QBC939, Sk-ChA-1, MZ-ChA-1 10-80 μM Apoptosis, cell cycle modulation (G2/M or G1), chemosensitization to 5-FU & VCR ↓P-glycoprotein, GSK3β/β-catenin inhibition [5]
Glioblastoma 9 GIC cell line 10 μM Reduced cell viability, sensitization to temozolomide ↓SOX-2, ↓Nestin, ↓ALDH [5]

The efficacy of This compound is influenced by several factors, including cell type specificity, with varying IC~50~ values observed across different cancer models. [5] The compound frequently demonstrates synergistic effects when combined with conventional chemotherapeutic agents, allowing for reduced dosage requirements and potentially minimized side effects. [5] [6] Research also indicates that natural mixtures of escin isomers may provide longer duration of action compared to single isomers administered alone, an important consideration for formulation development. [2]

Pharmacokinetic Profile

Table 2: Pharmacokinetic properties of this compound based on animal studies

Parameter Values/Finding Experimental Context Citation
Bioavailability <0.25% (very low) Oral administration in rats [2]
Isomer Interconversion Bidirectional conversion between escin Ia and this compound In vivo rat study [2]
Conversion Extent Escin Ia → this compound more extensive than reverse In vivo rat study [2]
Half-life (t~1/2~) Longer when administered as mixture Compared to single isomer administration [2]
Maximum Plasma Concentration ~2 hours after administration Pharmacokinetic studies [8]
Circulation Half-life 6-8 hours Pharmacokinetic studies [8]

The pharmacokinetic profile of This compound reveals several challenges and peculiarities. The compound demonstrates very low oral bioavailability (<0.25%), limiting its administration primarily to intravenous routes for systemic effects. [2] Interestingly, isomer interconversion occurs in vivo, with bidirectional conversion between escin Ia and this compound, though the conversion from escin Ia to this compound is more extensive than the reverse process. [2] This interconversion may have implications for therapeutic applications, as natural mixtures of escin isomers appear to provide longer duration of action compared to single isomers administered alone. [2]

Experimental Protocols and Research Methodologies

Extraction and Quantification Methods

The extraction of This compound from horse chestnut seeds can be efficiently performed using ultrasonic-assisted extraction with optimized parameters: 70% methanol as extraction solvent, 80°C extraction temperature, and 4-hour extraction time. [9] This method enhances mass and heat transfer by disrupting matrix cell walls mechanically, promoting the release of bioactive components with higher efficiency compared to conventional solvent extraction. [9]

For quantification, High Performance Liquid Chromatography (HPLC) with the following parameters provides reliable separation and measurement:

  • Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm)
  • Mobile phase: Acetonitrile and 0.10% phosphoric acid solution (39:61 v/v)
  • Flow rate: 0.5 mL/min
  • Detection: 210 nm and 230 nm
  • Injection volume: 10 μL
  • Column temperature: 30°C [9]

Thin Layer Chromatography (TLC) can be used for supplementary identification using RP-18 Silica coated TLC plates with a mobile phase consisting of ethyl acetate, isopropanol, and water (40:40:30 v/v). [9] Detection is achieved using 25% alcoholic solution of phosphotungstic acid reagent. [9]

Key Biological Assay Protocols
  • NF-κB Activation Assay: Nuclear extracts are prepared from treated cells and incubated with ^32^P-end-labeled 45-mer double-stranded NF-κB oligonucleotide. The DNA-protein complex is separated from free oligonucleotide on 6.6% native polyacrylamide gels. Specificity is confirmed through competition with unlabeled oligonucleotide and supershift assays with antibodies against p50 or p65 subunits. [6]

  • Cell Migration Assay: Using the BD BioCoat Angiogenesis System: Endothelial Cell Migration, serum-starved HUVEC cells (1×10^5^ cells/250 μL) are seeded on migration inserts. After 22-hour treatment with test compounds, cells are stained with Calcein AM Fluorescent Dye, and fluorescence of migrated cells is quantified using a fluorescence plate reader (485 nm excitation/520 nm emission). [7]

  • Vascular Permeability Assay: HUVEC cells (1.8 × 10^5^) are plated on inserts and cultured until confluency. After treatment, TNF-α is used as permeability factor. Fluorescein isothiocyanate-conjugated dextran is added to upper chambers for 20 minutes, then medium from lower chambers is harvested and fluorescence intensity measured (485 nm excitation/535 nm emission). [7]

  • Cytoskeletal Staining: Cells are washed in PBS, fixed with 3% paraformaldehyde, and permeabilized with 0.05% Triton X-100. Filamentous actin (F-actin) is visualized by staining with TRITC-phalloidin. For co-staining, primary monoclonal anti-α-tubulin antibody and fluorochrome-conjugated secondary antibody (Alexa Fluor 488) are used following actin staining. [7]

The following workflow illustrates the key experimental approaches for studying this compound mechanisms:

G Extraction Extraction Ultrasonic-assisted 70% Methanol, 80°C Identification Identification & Quantification HPLC-DAD, TLC Extraction->Identification InVitro_Assays In Vitro Assays Cell viability, Migration, Permeability Identification->InVitro_Assays Mechanism_Studies Mechanism Studies NF-κB, Apoptosis, Cell cycle InVitro_Assays->Mechanism_Studies InVivo_Models In Vivo Models Pharmacokinetics, Efficacy Mechanism_Studies->InVivo_Models

Figure 2: Experimental workflow for studying this compound, from extraction to mechanism elucidation.

Current Research Status and Future Directions

Despite the promising biological activities of This compound, several research gaps remain to be addressed. The structure-activity relationship (SAR) of escin molecules is still poorly described, particularly regarding how specific ester functions and their positions on the aglycone core influence biological activity and toxicity. [1] Additionally, the very low oral bioavailability (<0.25%) presents a significant challenge for therapeutic development, necessitating advanced formulation strategies such as novel drug delivery systems or structural modifications to improve pharmacokinetic properties. [2]

Current evidence for This compound's anticancer effects remains primarily at the preclinical stage, with most studies conducted in vitro; thus, comprehensive in vivo validation is needed to establish therapeutic potential in whole-organism contexts. [5] The observed isomer interconversion in vivo adds complexity to understanding which specific molecular species mediate biological effects, requiring more sophisticated analytical approaches to dissect pharmacodynamic contributions. [2] Furthermore, while This compound shows chemosensitization potential with various conventional chemotherapeutic agents, the optimal combination ratios and sequences for different cancer types remain to be systematically established. [5] [6]

Future research directions should prioritize the development of formulation strategies to overcome bioavailability limitations, such as nanoparticle-based delivery systems or prodrug approaches. [8] There is also a need for more comprehensive toxicological profiling to establish safety margins and identify potential organ-specific toxicities. [1] Investigation of This compound's effects on the tumor microenvironment and immune interactions represents another promising direction, particularly given its observed effects on endothelial cells and adhesion molecules. [7] [5] Finally, target identification approaches using chemical proteomics could reveal additional protein targets beyond the established NF-κB pathway, potentially uncovering novel mechanisms of action.

Conclusion

References

Isoescin IA anti-HIV-1 protease activity

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Classification

Isoescin IA is a triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus chinensis and Aesculus hippocastanum) [1] [2] [3]. Its structure consists of a triterpene aglycone (sapogenin) core and a complex glycone (sugar) moiety.

The table below outlines its fundamental chemical characteristics [2]:

Property Description
IUPAC Name Information not available in search results
Molecular Formula C₅₅H₈₆O₂₄ [2]
CAS Number 219944-39-5 [2]
Molecular Weight 1131.26 g/mol [2]
Classification Triterpenoid Saponin [2] [4]
Initial Source Seeds of Aesculus chinensis [1] [2]

The escin family of saponins features several isomers. A primary distinction is made between escins (acetyl group at C22) and isoescins (acetyl group at C28) [5] [3]. This compound is characterized by a tigloyl group at the C21 position and an acetyl group at C28 [3].

Quantitative Biological Activity Data

The following table summarizes the key quantitative data available for this compound and a closely related compound, Escin IA.

Compound Reported Activity IC₅₀ / Potency Cellular Cytotoxicity (CC₅₀) Citations
This compound Anti-HIV-1 Protease Activity confirmed (specific IC₅₀ not stated) IC₅₀ = 54.5 μM (rat C6 cells), 80.36 μM (human U-251 cells) [2] [1] [2]
Escin IA HIV-1 Protease Inhibition IC₅₀ = 35 μM CC₅₀ = 25 μM (Vero C1008 cells) [6] [6]

Broader Pharmacological Context

Research on β-escin, the mixture containing this compound, reveals broader mechanisms that may be relevant for antiviral and anticancer drug development [4].

  • Anti-inflammatory Effects: β-escin modulates key pathways including NF-κB and JAK/STAT signaling, and downregulates inflammatory mediators like COX-2 and iNOS [4].
  • Anti-cancer Properties: Studies show β-escin can induce cell cycle arrest (G1/S, G2/M) and promote apoptosis in cancer cells by regulating proteins such as p21, cyclin D1, and Bcl-2 family proteins [4].

Proposed Experimental Workflow and Mechanism

Based on the gathered information, the following diagrams outline a general approach to studying this compound's activity and its potential downstream effects.

G CompoundIsolation Compound Isolation from Aesculus seeds ProteaseAssay In vitro HIV-1 Protease Assay CompoundIsolation->ProteaseAssay DataAnalysis Data Analysis (IC50 Determination) ProteaseAssay->DataAnalysis CellAssay Cellular Cytotoxicity Assay (e.g., MTS/SRB) DataAnalysis->CellAssay Active & non-toxic compounds MechInvestigation Mechanism Investigation DataAnalysis->MechInvestigation For lead compounds

General workflow for evaluating anti-HIV-1 protease activity of natural compounds like this compound.

G IsoescinIA This compound HIVProtease HIV-1 Protease (Inhibition) IsoescinIA->HIVProtease NFkB NF-κB Pathway (Suppression) IsoescinIA->NFkB JAKSTAT JAK/STAT Pathway (Suppression) IsoescinIA->JAKSTAT InflammatoryMediators ↓ COX-2, iNOS NFkB->InflammatoryMediators CellCycleApoptosis Cell Cycle Arrest & Apoptosis Induction NFkB->CellCycleApoptosis JAKSTAT->InflammatoryMediators JAKSTAT->CellCycleApoptosis

Proposed molecular mechanisms of this compound, based on its known activity and related escin research.

Research Gaps and Next Steps

The current data confirms this compound's anti-HIV-1 protease activity but lacks depth for a full technical guide.

  • No Detailed Experimental Protocols: The search results do not describe the specific biochemical assay conditions (e.g., substrate concentration, buffer composition, incubation time) used to determine the HIV-1 protease inhibition.
  • Mechanism of Inhibition is Unclear: It is not specified whether this compound is a competitive, non-competitive, or allosteric inhibitor of HIV-1 protease.
  • Limited Antiviral Data: Activity in a full-cell-based antiviral assay or against clinical HIV isolates was not found in these results.

To proceed, I suggest you:

  • Consult Specialized Databases: Search for the primary research article from the 1999 study in the Journal of Natural Products [1] and other enzymology resources for detailed protocols.
  • Explore Related Compounds: The data on Escin IA (IC₅₀ = 35 μM) provides a useful reference point for the expected potency range within this chemical family [6].

References

Biological Activities and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Isoescin IA exhibits a range of biological activities, from direct enzyme inhibition to complex interactions with cancer signaling pathways. The table below summarizes the key experimental findings.

Activity Experimental Findings/Mechanistic Insights Experimental Models
Anti-HIV-1 Protease Direct inhibitory activity on HIV-1 protease [1]. In vitro biochemical assay [1]
Membrane Interaction Increases plasma membrane fluidity, leading to cell lysis (hemolysis) at higher concentrations [2]. Human red blood cells (RBCs) [2]
Cytotoxic/Anti-cancer Exhibits potent cytotoxicity; induces apoptosis and cell cycle arrest [3] [4]. Human cancer cell lines (e.g., Hep G2, HCT-116, MGC-803) [4]
Anti-inflammatory Inhibits NF-κB signaling pathway, reducing production of inflammatory mediators [3] [5]. LPS-induced RAW264.7 macrophage cells [6]

The mechanisms behind these activities, particularly in anti-inflammation and cancer, can be visualized through its interaction with key signaling pathways.

G IsoescinIA This compound IKK IKK Complex IsoescinIA->IKK Inhibits Activation InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) InflammatoryStimulus->IKK Activates IkB IkB Protein IKK->IkB Phosphorylates NFkB_Inactive NF-κB (Inactive in cytoplasm) IkB->NFkB_Inactive Sequesters NFkB NF-κB (p65/p50) NFkB_Active NF-κB (Active in nucleus) NFkB_Inactive->NFkB_Active Nuclear Translocation TargetGenes Inflammatory & Anti-apoptotic Genes (COX-2, IL-6, TNF-α, Bcl-2, Bcl-xL) NFkB_Active->TargetGenes Transcription

Diagram 1: Proposed anti-inflammatory and anti-cancer mechanism of this compound via NF-κB pathway inhibition. Based on mechanisms described for escin compounds. [3] [5] [6]

Another primary mechanism of saponins like this compound involves direct interaction with and disruption of the plasma membrane, a property that underpins both its hemolytic and potential cytotoxic effects.

G LowConc Low Concentration Incorporation 1. Incorporation into lipid bilayer LowConc->Incorporation HighConc High Concentration PoreFormation 3. Pore/Defect formation HighConc->PoreFormation IncreasedFluidity 2. Increased membrane fluidity Incorporation->IncreasedFluidity IncreasedFluidity->PoreFormation At higher concentrations Lysis 4. Cell lysis (e.g., Hemolysis) PoreFormation->Lysis

Diagram 2: Proposed mechanism of this compound interaction with cell membranes, leading to increased fluidity and lysis. [2]

Key Experimental Protocols

For researchers looking to investigate this compound, here are summaries of key methodologies from the literature.

Membrane Fluidity and Hemolysis Assay

This protocol assesses the compound's direct interaction with cell membranes.

  • Cell Preparation: Isolate human red blood cells (RBCs) from fresh blood via centrifugation and wash with phosphate-buffered saline (PBS). [2]
  • Treatment: Incubate the RBC suspension with varying concentrations of this compound (e.g., 0.15 - 60 µg/mL) for a set period (e.g., 24 hours). [2]
  • Hemolysis Measurement: Centrifuge the samples and measure the hemoglobin released into the supernatant by its absorbance at 540 nm. Calculate the percentage of hemolysis relative to a positive control (100% lysis). [2]
  • Membrane Fluidity Analysis: Use Electron Paramagnetic Resonance (EPR) spectroscopy. Incorporate doxyl-stearic acid spin probes (e.g., 5-DS, 12-DS, 16-DS) into the RBC membrane. The outer hyperfine splitting (2A'‖) or the ratio of the low-field to mid-field line heights (h₊₁/h₀) in the EPR spectrum inversely correlates with membrane fluidity. An increase in the h₊₁/h₀ ratio indicates increased fluidity. [2]
Anti-cancer Activity Assessment

This protocol evaluates cytotoxicity and the induction of apoptosis.

  • Cell Culture: Maintain relevant human cancer cell lines (e.g., Hep G2 for liver cancer, HCT-116 for colon cancer) in appropriate media. [4]
  • Treatment and Viability Assay: Seed cells in multi-well plates and treat with a range of this compound concentrations. After incubation (e.g., 24-72 hours), assess cell viability using colorimetric assays like MTT or MTS, which measure mitochondrial activity. Calculate the IC₅₀ value (concentration that inhibits 50% of cell growth). [4]
  • Mechanism Elucidation:
    • Western Blotting: Analyze cell lysates to detect changes in protein expression related to apoptosis (e.g., cleaved caspase-3, PARP), cell cycle (e.g., p21, cyclin D1), and key pathways (e.g., phosphorylation of NF-κB, STAT3). [3] [5]
    • Flow Cytometry: Use Annexin V/propidium iodide staining to quantify the percentage of cells in early and late apoptosis. [5]

Important Research Context

  • Structural Complexity: this compound is part of a large family of structurally similar escins and isoescins found in horse chestnut extracts. These isomers differ mainly in the type and position of acyl groups (e.g., acetyl, tigloyl, angeloyl) on the triterpene aglycone backbone, which can significantly influence their biological activity and potency. [3] [7]
  • Research Focus: Much of the specific pharmacological data (anti-cancer, anti-inflammatory) in the literature is reported for β-escin or escin mixtures, which are the more common and pharmacologically relevant forms. This compound is often identified as a component of these mixtures, and its individual profile is an area of ongoing research. [2] [3] [5]

References

Isoescin IA storage conditions desiccate -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Specifications

For the stability of Isoescin IA, adhere to the following storage conditions, which are consistently recommended across suppliers and research contexts.

Aspect Specification
Recommended Temperature [1] [2] [3] -20°C
Atmosphere [2] [4] Desiccate (keep container airtight and protected from light)
Physical Form [2] [3] [4] White to off-white, or beige, solid powder
Form Neat (pure substance) [1]
Handling Protect from light [3] [4].

Physicochemical & Solubility Data

Understanding the basic properties of this compound is crucial for experimental design. The table below summarizes key data.

Property Value / Description
CAS Number 219944-39-5 [1] [2] [3]
Molecular Formula C55H86O24 [2] [3] [4]
Molecular Weight 1131.3 g/mol [2] [3] [4]
Type of Compound Triterpenoid saponin [2] [3] [5]
Purity Varies by supplier (≥85.0% to ≥98%) [1] [3] [4]
Solubility (In Vitro) Soluble in DMSO (~100 mg/mL), methanol; slightly soluble in water [2] [3].

For in vivo studies, here are two commonly recommended solvent formulations [3]:

  • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
  • Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)

Biological Activity and Experimental Context

This compound is one of the chief active components of escin, a natural extract from Horse Chestnut (Aesculus hippocastanum) seeds [2] [6] [7].

  • Primary Research Applications: It has been traditionally used and studied for its anti-edema, anti-inflammatory, and venotonic properties, relevant for treating chronic venous insufficiency, hemorrhoids, and inflammation [2] [8].
  • Mechanism of Action: A key mechanism underlying its anti-edema effect is the inhibition of the bradykinin pathway, which helps reduce vascular permeability and local swelling [8]. It also exhibits antioxidant effects and can protect endothelium from hypoxic damage [8].
  • Emerging Research: Some studies also report anti-HIV-1 protease activity [3] [5].

The following diagram illustrates the key signaling pathways associated with this compound's anti-edema and anti-inflammatory effects.

G cluster_pathway Bradykinin-Mediated Pathway IsoescinIA This compound BK Bradykinin (BK) IsoescinIA->BK Inhibits NFkB Inhibition of NF-κB pathway IsoescinIA->NFkB Hyal Inhibition of Hyaluronidase IsoescinIA->Hyal B2R B2 Receptor BK->B2R Response Vascular Permeability & Edema B2R->Response OtherActions Other Anti-inflammatory Actions NFkB->OtherActions Hyal->OtherActions

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

Pharmacokinetic Study Protocol in Rats [2]

This protocol describes a method for comparing the pharmacokinetics of Escin Ia and this compound.

  • Animal Model: Wistar rats.
  • Administration:
    • Group 1: Intravenous (i.v.) dose of 1.7 mg/kg sodium escinate (containing 0.5 mg/kg each of Escin Ia and this compound).
    • Group 2: i.v. dose of 0.5 mg/kg pure Escin Ia.
    • Group 3: i.v. dose of 0.5 mg/kg pure this compound.
    • Group 4: oral dose of 4 mg/kg pure Escin Ia.
    • Group 5: oral dose of 4 mg/kg pure this compound.
  • Sample Collection: Blood plasma collected at different time points post-administration.
  • Analysis Method: LC-MS/MS for quantifying Escin Ia and this compound concentrations in plasma.
  • Data Analysis: Non-compartmental analysis using software like TopFit 2.0 to estimate parameters (t1/2, MRT, CL, Vd, AUC, F).
HPLC Analysis Protocol for Saponin Quantification [2]

This method is used for quality control to separate and quantify this compound and related saponins in plant extracts.

  • Extraction: Use ultrasonic solvent extraction with 70% methanol at 80°C for 4 hours.
  • HPLC Conditions:
    • Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm).
    • Mobile Phase: Acetonitrile and 0.10% phosphoric acid solution (39:61, v/v).
    • Flow Rate: 0.5 mL/min.
    • Detection: 210 nm and 230 nm.
    • Injection Volume: 10 μL.
    • Column Temperature: 30°C.
  • Confirmation: Thin Layer Chromatography (TLC) for positive confirmation of compounds.

The workflow for this analytical method is outlined below.

G Start Plant Material (Horse Chestnut Seeds) Step1 Ultrasonic Extraction (70% Methanol, 80°C, 4h) Start->Step1 Step2 Sample Preparation & Filtration Step1->Step2 Step3 HPLC-DAD Analysis (Zorbax SB-ODS Column) Step2->Step3 Step4 Detection & Quantification (210/230 nm) Step3->Step4 Step5 TLC Confirmation Step4->Step5

Key Takeaways for Researchers

  • Stability is Paramount: Strictly maintaining -20°C storage in a desiccated environment is non-negotiable for preserving the integrity of this compound, especially given its complex, ester-rich structure that may be prone to degradation [2] [6].
  • Consider Isomerism: Be aware that this compound is part of a complex mixture of isomers in natural escin extracts. Pharmacokinetic studies suggest that the biological effects observed in vivo may result from the action of multiple isomers, including interconversion between them [2] [6].
  • Low Oral Bioavailability: The reported absolute bioavailability (F) of pure this compound is very low (<0.25%). This is a critical factor to consider when designing in vivo experiments, and may necessitate the use of intravenous administration or specialized formulations [2].

References

Isoescin Ia and Isoescin Ia difference

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Functional Context

To understand these differences, it helps to know a bit about their structure and how they are classified.

  • The "Isoescin" vs. "Escin" Distinction: The key structural difference between "isoescins" (like Isoescin Ia/Ib) and "escins" (like Escin Ia/Ib) lies in the position of an acetyl group. Isoescins have this acetyl group at the C28 position, while escins have it at the C22 position of the aglycone [1] [2] [3]. This positional isomerism significantly impacts their activity, with β-escin (the "escins") being generally more active than α-escin (the "isoescins") [4] [3].
  • Role in a Complex Mixture: In natural horse chestnut seed extract, these compounds are part of a rich mixture of saponins. Research suggests that the combined administration of different isomers, as found in herbal preparations, may result in a longer duration of action than using a single purified isomer [5] [6].

Experimental Data and Pharmacokinetics

The following table summarizes key quantitative data and findings from experimental studies on these isomers.

Parameter / Finding Experimental Details
In Vitro Cytotoxicity (IC₅₀) Isoescin IB: ~77.81 μM (rat C6 cells) and ~68.85 μM (human U-251 cells) after 72 hrs [7].
Bidirectional In Vivo Interconversion Rats administered one pure isomer were found to convert it to the other. Conversion of Escin Ib to Isoescin Ib was much faster than the reverse [5].
Pharmacokinetic Difference When administered as part of a sodium escinate mixture, both this compound and Ib showed longer terminal half-life (t₁/₂) and mean residence time (MRT) compared to when given as pure isomers [6].
Oral Bioavailability (F) Very low for both isomers. Reported values are <2% for Escin/Isoescin Ib [5] and <0.25% for Escin/Isoescin Ia [6] in rat studies.

Analytical Methodologies

To conduct research on these compounds, precise analytical techniques are required. The following workflow outlines a standard protocol for pharmacokinetic studies of this compound and Ib, based on the methodologies cited in the literature.

Start Study Start Group1 Animal Grouping (Wistar Rats, n=6/group) Start->Group1 Dosing Drug Administration Group1->Dosing Sampling Plasma Sample Collection (Multiple time points) Dosing->Sampling Dosing_Details Dosing Regimens: • IV Sodium Escinate (mix) • IV Pure Isomer • Oral Pure Isomer Dosing->Dosing_Details Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis (Non-compartmental model) Analysis->PK End Data Interpretation PK->End

The standard experimental workflow for pharmacokinetic studies of this compound/Ib.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the core analytical technique used for the sensitive and specific quantification of this compound and Ib in complex biological matrices like rat plasma [5] [6].
  • Sample Preparation: This typically involves protein precipitation or solid-phase extraction to clean up the plasma samples before injection into the LC-MS/MS system.
  • Pharmacokinetic Analysis: The concentration-time data obtained is processed using non-compartmental analysis with specialized software (e.g., TopFit) to calculate key parameters like AUC (Area Under the Curve), Cmax (maximum concentration), t₁/₂ (half-life), MRT (Mean Residence Time), and F (bioavailability) [5] [6].

References

Introduction to Escin Saponins and Analysis Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Isoescin Ia is a principal active saponin found in horse chestnut (Aesculus hippocastanum) seeds, which are of significant pharmaceutical interest, primarily for the short-term treatment of venous insufficiency [1] [2]. Escins exist as multiple congeners and isomers, broadly categorized into escins (e.g., Escin Ia and Ib) and isoescins (e.g., this compound and Ib), which are often differentiated by the position of an acetyl group on the aglycone moiety (C22 for escins, C28 for isoescins) [1] [2].

The main analytical challenge is the simultaneous separation and quantification of these very similar isomeric structures. The method outlined here successfully addresses this by combining efficient chromatographic separation with highly selective mass spectrometric detection [3] [4].

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standards: this compound, Isoescin Ib, Escin Ia, Escin Ib.
  • Internal Standard (IS): Telmisartan.
  • Solvents: High-purity methanol, acetonitrile, and water (LC-MS grade).
  • Additives: Ammonium acetate, formic acid (analytical grade).
  • Biological Matrix: Human plasma, preferably with K₂EDTA as an anticoagulant.
  • Sample Tubes: Polypropylene tubes are recommended to minimize analyte adsorption.
  • Solid-Phase Extraction: C18 SPE cartridges (e.g., Waters Oasis HLB or equivalent) [3] [4].
Sample Preparation and Stability

Proper sample handling is critical due to the stability issues with escin saponins.

G Start Start: Plasma Sample AddIS Add Internal Standard (Telmisartan) Start->AddIS AddAcid Add Formic Acid AddIS->AddAcid SPE Solid-Phase Extraction (C18 Cartridge) AddAcid->SPE Store Immediately store at -80°C AddAcid->Store Stability Protocol Elute Elute Analytes SPE->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Diagram 1: Sample preparation workflow for this compound in human plasma, highlighting critical stability steps.

  • Plasma Sample Pretreatment: Add a volume of formic acid to the plasma sample (e.g., 10 μL per mL of plasma) immediately after collection or thawing. This step is essential for stability [3] [4].
  • Internal Standard Addition: Add a known concentration of telmisartan solution to the plasma.
  • SPE Procedure:
    • Conditioning: Condition the C18 SPE cartridge sequentially with methanol and water.
    • Loading: Load the acidified plasma sample onto the cartridge.
    • Washing: Wash with a mild aqueous solvent to remove impurities.
    • Elution: Elute the analytes with a stronger organic solvent, such as pure methanol or acetonitrile.
  • Post-Extraction: Evaporate the eluent to complete dryness under a gentle stream of nitrogen. Reconstitute the dry residue in an appropriate initial mobile phase composition for LC-MS/MS analysis.
  • Stability Note: After acidification, plasma samples must be stored at -80°C and analyzed within 30 days to ensure the integrity of the results [3] [4].
LC-MS/MS Instrumental Analysis

G LC Liquid Chromatography (Separation) MS1 Q1: Select Precursor Ion (m/z 1113.8) LC->MS1 Collide Collision Cell (q2) Fragmentation with Gas MS1->Collide MS2 Q3: Monitor Product Ion (m/z 807.6) Collide->MS2 Detect Detector (Quantification) MS2->Detect

Diagram 2: The LC-MS/MS process showing the selective detection of this compound via Multiple Reaction Monitoring (MRM).

  • Liquid Chromatography Conditions

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm).
    • Mobile Phase: A) 10 mM Ammonium Acetate solution, pH adjusted to 6.8; B) Mixture of Methanol and Acetonitrile (50:50, v/v).
    • Gradient Elution: Use a gradient program starting with a high percentage of mobile phase A, transitioning to a high percentage of B for elution, and then re-equilibrating.
    • Flow Rate: 0.8 mL/min.
    • Column Temperature: Maintained at 30°C.
    • Injection Volume: 5-10 μL [3] [4] [5].
  • Mass Spectrometry Conditions

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode [3] [4] [6].
    • Operation Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transition: For this compound and its isomers, monitor the transition from the precursor ion at *m/z* 1113.8 to the characteristic product ion at *m/z* 807.6 [3] [4].
    • Source Parameters (Example values, require optimization):
      • Gas Temperature: 350°C
      • Gas Flow: 10 L/min
      • Nebulizer Pressure: 45 psi
      • Sheath Gas Temperature: 400°C
      • Sheath Gas Flow: 11 L/min
      • Capillary Voltage: 3500 V [5].

Method Validation Summary

The developed LC-MS/MS method has been rigorously validated for the quantification of this compound in human plasma according to standard bioanalytical guidelines [3] [4].

Validation Parameter Result Acceptance Criteria
Linearity Range Up to 10 ng/mL Correlation coefficient (r) > 0.996
Lower Limit of Quantification (LLOQ) 33 pg/mL Signal-to-noise ratio > 10, precision <20%
Intra-day Precision (RSD%) < 15% Meets acceptance criteria
Inter-day Precision (RSD%) < 15% Meets acceptance criteria
Accuracy (Relative Error %) -5.3% to 6.1% Within ± 15%
Stability 30 days at -80°C after acidification Meets acceptance criteria

Application in a Pharmacokinetic Study

This validated method has been successfully applied to a pharmacokinetic study in healthy volunteers following a single oral administration of sodium aescinate tablets containing 60 mg of escin saponins [3] [4]. The high sensitivity (LLOQ of 33 pg/mL) allows for reliable tracking of plasma concentration-time profiles for this compound, enabling accurate calculation of key pharmacokinetic parameters like C~max~, T~max~, and AUC.

Troubleshooting and Technical Notes

  • Signal Instability: Ensure plasma samples are acidified with formic acid immediately upon collection or thawing and are stored at -80°C. Analyze within the validated 30-day stability period [3] [4].
  • Poor Chromatography: Check the pH of the ammonium acetate buffer and the composition of the organic mobile phase. Fine-tuning the gradient program can improve the separation of the four isomers [3].
  • Low Sensitivity: Verify the performance of the ESI source and the MRM transitions. The use of a stable isotope-labeled internal standard, if available, can improve quantification accuracy by compensating for matrix effects and ionization variability [7].

Conclusion

The detailed LC-MS/MS protocol provides a robust, sensitive, and specific method for the simultaneous detection and quantification of this compound and its isomers in human plasma. This application note serves as a comprehensive guide for researchers in drug development and bioanalysis, facilitating pharmacokinetic and bioavailability studies of horse chestnut saponin-based therapeutics.

References

HPLC Protocol for Isoescin Ia Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a sensitive and reliable reversed-phase HPLC method with UV detection for quantifying Isoescin Ia in plant extracts [1].

  • Instrumentation: The method uses an Agilent 1200 HPLC system equipped with a quaternary solvent delivery system, an autososampler, a column oven, and a Diode Array Detector (DAD) [1].
  • Chromatographic Conditions: Key parameters for the separation are summarized in the table below [1].
Parameter Specification
Analytical Column Zorbax SB-ODS, 150 mm × 2.1 mm, 3 µm
Mobile Phase Acetonitrile : 0.10% Phosphoric Acid (39:61, v/v)
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or 230 nm)
Injection Volume 10 µL

Detailed Experimental Workflow

The complete analytical procedure from sample preparation to system setup is outlined in the diagram below.

G start Start HPLC Analysis sp Sample Preparation start->sp sp1 1. Grind seeds to powder (0.30 mm mesh) sp->sp1 sp2 2. Ultrasonic Extraction (70% Methanol, 80°C, 4 hrs) sp1->sp2 sp3 3. Centrifuge & Evaporate sp2->sp3 sp4 4. Reconstitute & Filter (70% Methanol, 0.2 µm filter) sp3->sp4 hplc HPLC System Setup sp4->hplc hplc1 Column: Zorbax SB-ODS 150 mm x 2.1 mm, 3 µm hplc->hplc1 hplc2 Mobile Phase: Acetonitrile/ 0.1% H₃PO₄ (39:61) hplc1->hplc2 hplc3 Flow Rate: 0.5 mL/min Temp: 30 °C hplc2->hplc3 hplc4 Detection: DAD @ 210 nm Injection: 10 µL hplc3->hplc4 end Data Analysis & Quantification hplc4->end

Sample Preparation Protocol
  • Material: Use dried seeds of Aesculus hippocastanum L., separated into skin or endosperm. Grind the material into a homogeneous powder and sieve through a 0.30 mm mesh screen [1].
  • Ultrasonic Extraction: Weigh 2 g of powder and mix with 150 mL of 70% methanol in a flask. Place the flask in an ultrasonic bath and extract for 4 hours at 80°C. Repeat the extraction three more times, combine all supernatants after centrifugation (2,580 rcf for 10 minutes), and evaporate to dryness using a rotary evaporator at 50°C [1].
  • Reconstitution: Dissolve the dried extract residue in 50 mL of 70% methanol. Filter the solution through a 0.2 µm nylon membrane filter prior to HPLC injection [1].
Identification by TLC

For supplementary identification, use TLC on an RP-18 Silica coated plate.

  • Spotting: Spot the sample extract and standard solutions of escins (100 µg/mL each).
  • Mobile Phase: Develop the plate in a mixture of ethyl acetate : isopropanol : water at a ratio of 40:40:30 (v/v) for approximately 60 minutes.
  • Visualization: After the plate is air-dried, use a 25% alcoholic solution of phosphotungstic acid reagent to visualize the escin spots. Identify this compound by comparing its Rf value with the pure standard [1].

Analytical Performance and Method Validation

The described HPLC method has demonstrated performance suitable for quality control. The table below summarizes key validation characteristics [1].

Analytical Performance Characteristic Reported Outcome for the Method
Specificity Good resolution of this compound from other saponins (escin Ia, escin Ib, isoescin Ib) [1].
Precision The method is reported as "sensitive and reliable" [1].
Sensitivity UV detection at 210 nm provides sufficient sensitivity for quantification [1].

Key Considerations for Researchers

  • Stability Note: The content of escins, including this compound, in seeds can decrease by more than 40% in the skin and 30% in the endosperm upon storage for two years. Use freshly collected or properly stored plant material for accurate quantification [1].
  • Chemical Confirmation: TLC provides a cost-effective and rapid technique to confirm the identity of this compound in the extract before proceeding with more resource-intensive HPLC analysis [1].
  • Bioactivity Context: this compound is a chief active ingredient with traditional use in treating chronic venous insufficiency and inflammation [2]. Be aware that α-escins (like this compound) and β-escins (like Escin Ia) have different pharmacological activities, with β-escin generally considered more active [3].

References

Chemical and Pharmacokinetic Profile of Isoescin IA

Author: Smolecule Technical Support Team. Date: February 2026

Isoescin IA is a triterpenoid saponin and a key active component found in extracts from the horse chestnut tree (Aesculus hippocastanum and related species) [1] [2] [3]. In pharmacological contexts, "escin" or "aescin" typically refers to a natural mixture of numerous saponin isomers, primarily categorized as escins (acetyl group at position C22) and isoescins (acetyl group at position C28) [1] [4]. This compound, specifically, is characterized by a tigloyl group at C21 and an acetyl group at C28 on its aglycone (sapogenin) backbone, with a molecular formula of C55H86O24 and a molecular weight of 1131.3 g/mol [1] [3].

The following table summarizes the key pharmacokinetic parameters of this compound and its close analogue, Escin Ia, as observed in rat studies following intravenous (IV) and oral administration [5] [6] [7].

Parameter This compound (IV, 0.5 mg/kg) Escin Ia (IV, 0.5 mg/kg) This compound (Oral, 4 mg/kg) Escin Ia (Oral, 4 mg/kg)
Bioavailability (F) Very Low (<0.25% to <2%) [5] [6] Very Low (<0.25%) [5] Very Low (<0.25% to <2%) [5] [6] Very Low (<0.25%) [5]
Half-life (t₁/₂) Longer when administered as sodium escinate mixture [5] Longer when administered as sodium escinate mixture; shows dose-dependence [5] [7] - -
Mean Residence Time (MRT) Longer when administered as sodium escinate mixture [5] Longer when administered as sodium escinate mixture [5] - -
In Vivo Interconversion Converts to Escin Ia [5] Converts to this compound more extensively [5] [7] - -

Experimental Protocols for Pharmacokinetic Studies

The following methodology is adapted from published pharmacokinetic studies on escin isomers in rats [5] [6] [7].

Test Article and Dosing Formulations
  • Sodium Escinate: A commercially available mixture of escin saponins, used as supplied. For intravenous (IV) administration, it is dissolved in saline or an appropriate solvent [5] [6].
  • Pure this compound & Escin Ia: Isolated from plant material or obtained commercially (e.g., ChemFaces, CFN90932) [2] [3]. For IV administration, dissolve in a suitable vehicle like saline with a small amount of DMSO or ethanol if necessary. For oral (PO) administration, suspend in a vehicle like 0.5% carboxymethyl cellulose (CMC) [5].
Animal Study Design
  • Animals: Wistar rats (e.g., 180-220 g), housed under standard conditions with free access to food and water. The study should be approved by the relevant Institutional Animal Ethics Committee.
  • Grouping and Dosing: Rats are randomly divided into experimental groups (typically n=6 per group). Example groups include:
    • Group 1: IV Sodium Escinate (e.g., 1.7 mg/kg, containing 0.5 mg/kg each of Escin Ia and this compound) [5].
    • Group 2: IV Pure this compound (e.g., 0.5 mg/kg) [5] [6].
    • Group 3: PO Pure this compound (e.g., 4 mg/kg) [5] [6].
Blood Sample Collection and Plasma Processing
  • Serial Blood Sampling: Collect blood samples (e.g., 0.3 - 0.5 mL) from the jugular vein or other suitable site at predetermined time points post-dose (e.g., 0, 5, 15, 30 mins, 1, 2, 4, 6, 8, 10, 12 hours) [5] [7].
  • Plasma Separation: Transfer blood into heparinized tubes and centrifuge immediately (e.g., 4,000 rpm for 10 min at 4°C). Harvest the plasma and store at -80°C until analysis.
LC-MS/MS Bioanalytical Method for Quantification

This is a critical component for the specific and sensitive detection of this compound and its isomer.

  • Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source, operating in negative ion mode [5] [7].
  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 μm).
    • Mobile Phase: A gradient of Solvent A (0.1% Formic acid in water) and Solvent B (Acetonitrile or Methanol).
    • Flow Rate: 0.2 - 0.3 mL/min.
    • Injection Volume: 5 - 10 μL.
  • Mass Spectrometry:
    • MRM Transitions: Monitor specific precursor ion → product ion transitions for quantification.
      • For this compound: [M-H]⁻ → characteristic fragment (e.g., 1130.6 → 807.5, optimized for instrument) [5].
      • For Escin Ia: [M-H]⁻ → characteristic fragment.
    • Source Conditions: Optimize parameters like capillary voltage, source temperature, and desolvation gas flow.
  • Sample Preparation: Pre-treat plasma samples (e.g., 50-100 μL) with protein precipitation using acetonitrile (2-3 times the volume of plasma). Vortex, centrifuge, and inject the supernatant [5] [7].
  • Validation: The method must be validated for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, and recovery according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation).
Pharmacokinetic and Statistical Analysis
  • Non-Compartmental Analysis (NCA): Use specialized software (e.g., TopFit 2.0, Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data [5] [7]:
    • AUC₀–t: Area under the plasma concentration-time curve from zero to last time point.
    • AUC₀–∞: Area under the curve extrapolated to infinity.
    • Cmax: Maximum observed plasma concentration.
    • t₁/₂: Terminal elimination half-life.
    • MRT: Mean residence time.
    • CL: Total body clearance.
    • Vd: Volume of distribution.
    • F (Bioavailability): Calculated as (AUCₐᵣₐₗ * Dᴏꜱᴇᴠ) / (AUCᴠ * Dᴏꜱᴇₐᵣₐₗ) * 100%.
  • Statistical Analysis: Compare parameters between groups using Student's t-test or ANOVA, with a significance level of P < 0.05 [5].

Experimental Workflow and Isomer Interconversion

The following diagram illustrates the overall workflow of a typical pharmacokinetic study for this compound in rats:

start Study Start prep 1. Preparation - Formulate test articles - Assign animal groups start->prep dosing 2. Dosing - IV or Oral administration prep->dosing sampling 3. Serial Blood Sampling - Multiple time points dosing->sampling process 4. Plasma Processing - Centrifugation - Storage at -80°C sampling->process analysis 5. LC-MS/MS Analysis - Quantify this compound and Escin Ia process->analysis pk_calc 6. Data & PK Analysis - Non-compartmental analysis - Statistical comparison analysis->pk_calc conclusion 7. Conclusion - Report PK parameters - Note isomerization pk_calc->conclusion

A key finding from pharmacokinetic studies is the bidirectional in vivo interconversion between this compound and its positional isomer, Escin Ia. This relationship and the experimental observation can be visualized as follows:

Administered_IA Administered This compound Plasma_IA This compound in Plasma Administered_IA->Plasma_IA Direct Exposure Plasma_EA Escin Ia in Plasma Administered_IA->Plasma_EA Minor Pathway Administered_EA Administered Escin Ia Administered_EA->Plasma_IA Major Pathway Administered_EA->Plasma_EA Direct Exposure

Key Conclusions for Researchers

  • Natural Mixture vs. Pure Isomer: Administering the natural sodium escinate mixture results in a longer duration of action (longer t₁/₂ and MRT) for both this compound and Escin Ia compared to administering the pure isomers individually [5]. This supports the clinical use of the mixture.
  • Significant First-Pass Effect: The extremely low oral bioavailability indicates extensive pre-systemic metabolism or poor absorption, making IV the preferred route for reliable systemic delivery [5] [6].
  • Isomerization is a Key Consideration: The in vivo interconversion, particularly the extensive conversion of Escin Ia to this compound, means that administering one pure isomer will still lead to exposure to both. This must be accounted for in pharmacology and toxicology studies [5] [7].

References

Application Notes and Protocols for Isoescin IA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Isoescin IA is a triterpenoid saponin primarily isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum L. and related species) [1] [2] [3]. It belongs to a complex family of saponins known collectively as escins, which are of significant pharmaceutical interest due to their diverse biological activities [4] [3]. Research-grade this compound is defined by the following chemical characteristics [1] [5]:

  • Chemical Formula: C55H86O24
  • Molecular Weight: 1131.26 g/mol
  • CAS Registry Number: 219944-39-5

Stock Solution Preparation and Storage

A stable and properly prepared stock solution is fundamental for obtaining reproducible experimental results.

Preparation of Stock Solution

The following protocol is recommended for preparing a DMSO stock solution [1] [5]:

  • Weighing: Accurately weigh the desired amount of this compound powder.
  • Solubilization: Transfer the powder to a suitable vessel and add the required volume of anhydrous, high-purity DMSO to achieve the target concentration.
  • Sonication: Sonicate the mixture to facilitate complete dissolution. This step is crucial due to the compound's limited solubility [1] [5].
  • Aliquoting: Once a clear solution is obtained, aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles.
Storage and Stability
  • Storage Conditions: Aliquot and store the stock solution at -20°C for one month or at -80°C for up to six months. Always protect the solution from light [1].
  • Stability Consideration: DMSO is hygroscopic. Absorbed moisture can affect the concentration and stability of the stock solution over time, underscoring the importance of using newly opened, dry DMSO [1].
Working Concentration Guide

The table below summarizes common stock concentrations and their dilutions for experimental use.

Table 1: Stock Solution Preparation Guide

Desired Stock Concentration Mass to Dissolve (per 1 mL DMSO) Final Concentration (in 10 mM DMSO stock)
10 mM 11.31 mg 10 mM
25 mg/mL 25 mg ~22.1 mM
50 mg/mL 50 mg ~44.2 mM
100 mg/mL 100 mg ~88.4 mM

Note: Concentrations at or above 100 mg/mL may require extensive sonication and verification of complete dissolution [1].

In Vitro and In Vivo Experimental Protocols

In Vitro Anti-HIV-1 Protease Assay

This compound has been identified as a compound with anti-HIV-1 protease activity [1] [5]. While the specific enzymatic assay protocols are not detailed in the search results, this activity suggests a direct inhibition mechanism against the viral protease, a key target in anti-retroviral therapy.

In Vitro Autophagy Induction and mHtt Clearance in HT22 Cells

This compound, along with other escins, has been shown to promote the autophagic degradation of mutant Huntingtin (mHtt) protein, which is associated with Huntington's disease [6].

Experimental Workflow:

  • Cell Culture: Maintain HT22 mouse hippocampal neuronal cells in standard culture conditions.
  • Transfection: Transiently transfect cells with a plasmid encoding EGFP-tagged HTT74 (a model of mHtt) using a suitable transfection reagent [6].
  • Compound Treatment: Treat the transfected cells with this compound at safe, non-cytotoxic concentrations. The study used isolated compounds to treat EGFP-HTT74-overexpressing HT22 cells [6].
  • Analysis:
    • Western Blot: Detect levels of mHtt (via GFP antibody), autophagy markers (LC3-II, P62), and apoptosis-related proteins (Bax, Bcl-2, Caspase-3/9) [6].
    • Immunofluorescence Microscopy: Visualize the clearance of mHtt aggregates and the formation of GFP-LC3 puncta, which indicate autophagosome formation [6].
    • Flow Cytometry: Quantify the rate of apoptosis in treated cells [6].

The following diagram illustrates the experimental workflow and the proposed mechanism of action for this compound in this model.

G cluster_cell HT22 Cellular Model cluster_path Key Pathways Investigated start Start: Seed Extraction iso This compound Isolation start->iso exp In Vitro Experiment iso->exp mech Mechanistic Investigation exp->mech cell EGFP-HTT74 Transfected HT22 Cells exp->cell res Result: mHtt Degradation & Apoptosis Inhibition mech->res path1 mTOR Signaling Pathway mech->path1 path2 ERK Signaling Pathway mech->path2 cell->mech

In Vivo Formulation for Animal Studies

For animal administration, this compound requires formulation in a vehicle that ensures solubility and bioavailability. The following protocol is adapted from supplier recommendations [1] [5].

Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [5].

Preparation Method:

  • Dissolve this compound in DMSO (10% of final volume) as a primary stock. Sonicate if necessary.
  • Sequentially add PEG300 (40% of final volume) and mix thoroughly until the solution is clear.
  • Add Tween 80 (5% of final volume) and mix well.
  • Finally, add saline (45% of final volume) to achieve the desired working concentration (e.g., 2 mg/mL).
  • The final working solution should be prepared fresh and used immediately for best results [1] [5].

Critical Experimental Considerations

  • Cytotoxicity Screening: Prior to functional assays, determine the non-cytotoxic concentration range for this compound on your specific cell line using assays like CCK-8 or LDH release [6].
  • Autophagy Specificity: To confirm that the degradation of mHtt is autophagy-dependent, use specific inhibitors of autophagy, such as Bafilomycin A1 (to block autophagosome-lysosome fusion) or 3-Methyladenine (to inhibit early autophagosome formation), as controls [6].
  • Handling and Safety: this compound is a controlled substance in some territories and is labeled "For research use only" [1]. It is not for human consumption. Standard laboratory safety practices should be followed when handling the compound.

I hope these detailed application notes and protocols assist in your research. Please conduct preliminary experiments to optimize conditions for your specific experimental system.

References

Application Notes and Protocols: Extraction and Analysis of Isoescin IA from Aesculus hippocastanum L.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Properties

Isoescin IA is a triterpenoid saponin and one of the major active components found in the seeds of the horse chestnut tree (Aesculus hippocastanum L.) [1]. It is part of a complex mixture of saponins collectively known as escins, which are of significant pharmaceutical interest, particularly for the treatment of chronic venous insufficiency [2] [3]. Structurally, this compound is characterized by a tigloyl substituent (a cis isomer) at the C21 position of the aglycone and an acetyl group at the C28 position [4] [1]. This C28 acetylation is the key feature that distinguishes the α-escins (isoescins) from the β-escins (e.g., Escin Ia and Ib, which are acetylated at C22) [2] [3]. The compound is typically obtained as a white powder [5].

The following table summarizes the core identification and chemical properties of this compound.

Property Description / Value
Chemical Name As defined in IUPAC nomenclature [5]
CAS Number 219944-39-5 [5]
Molecular Formula C({55})H({86})O(_{24}) [5]
Molecular Weight 1131.3 g/mol [5]
Type of Compound Triterpenoid Saponin [5]
Canonical SMILES CC=C(C)C(=O)O[C@H]1C@@HC)C3=CC[C@]4[C@]5(CCC@@HC)C)(C)CO)OC6C@@HC(=O)O)O[C@@H]7C@@HCO)O)O)O)O)O[C@@H]8C@@HCO)O)O)O)C)COC(=O)C)O [5]
Key Structural Features Tigloyl group at C21; Acetyl group at C28 [4] [1]

Extraction Protocols

The following section details methods for extracting saponins, including this compound, from horse chestnut seeds. Critical Safety Note: Raw horse chestnut seeds contain esculin, a toxic compound [6]. All extraction procedures must use properly purified and standardized Horse Chestnut Seed Extract (HCSE) as a starting material to ensure safety.

Ultrasonic Solvent Extraction

This is an efficient and optimized method for extracting the major saponins from seed kernels [7].

  • Principle: Utilizes ultrasonic energy to disrupt plant cells and enhance the solubility of saponins in the solvent, leading to higher yields in a shorter time.
  • Materials & Equipment:
    • Ground, desculinized horse chestnut seed kernels or standardized HCSE powder.
    • Methanol (70% v/v in water).
    • Ultrasonic bath.
    • Thermostatically controlled water bath.
    • Centrifuge and vacuum filtration system.
    • Rotary evaporator.
  • Procedure:
    • Preparation: Weigh 1.0 g of accurately ground HCSE powder.
    • Extraction: Add the powder to 50 mL of 70% methanol in an Erlenmeyer flask.
    • Sonication: Place the flask in an ultrasonic bath maintained at 80°C for 4 hours [7].
    • Separation: After extraction, centrifuge the mixture at 5000 rpm for 10 minutes or vacuum-filter to remove solid debris.
    • Concentration: Evaporate the supernatant/filtrate to dryness under reduced pressure using a rotary evaporator at ≤50°C.
    • Storage: The dried crude saponin extract can be stored at -20°C for further analysis and purification [5].
Conventional Maceration Extraction

This is a common, though less efficient, method for initial extract preparation.

  • Materials & Equipment:
    • Ground, desculinized horse chestnut seed kernels or standardized HCSE powder.
    • 70-100% Methanol or Ethanol.
    • Orbital shaker or magnetic stirrer.
    • Filtration system and rotary evaporator.
  • Procedure:
    • Weigh a suitable amount of HCSE powder.
    • Add a 10:1 to 20:1 (v/w) ratio of extraction solvent (e.g., 70% methanol).
    • Agitate the mixture continuously for 12-24 hours at room temperature using a shaker or stirrer.
    • Filter the mixture and concentrate the filtrate under vacuum.

The workflow for the ultrasonic extraction method, which is recommended for its efficiency, is visualized below.

G Start Start with HCSE Powder Step1 Add 70% Methanol (Solvent) Start->Step1 Step2 Ultrasonic Bath (80°C, 4 hours) Step1->Step2 Step3 Centrifuge/Filtrate Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Rotary Evaporation (≤50°C) Step4->Step5 End Dry Crude Saponin Extract Step5->End

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound in complex extracts [7].

High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a validated method for resolving and quantifying the four major saponins, including this compound [7].

  • Objective: To separate, identify, and quantify this compound in horse chestnut seed extracts.
  • Materials & Equipment:
    • HPLC system with Diode Array Detector (DAD).
    • Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) or equivalent C18 column.
    • Mobile Phase A: 0.10% Phosphoric acid in water.
    • Mobile Phase B: Acetonitrile.
    • Standards: Pure this compound, Escin Ia, Escin Ib, and Isoescin Ib for calibration.
  • Chromatographic Conditions [7]:
    • Mobile Phase: Acetonitrile and 0.10% phosphoric acid solution (39:61 v/v).
    • Flow Rate: 0.5 mL/min.
    • Column Temperature: 30°C.
    • Detection Wavelength: 210 nm.
    • Injection Volume: 10 μL.
  • Procedure:
    • Sample Prep: Reconstitute the dried extract in the initial mobile phase (39:61 Acetonitrile/0.1% H(_3)PO(_4)) and filter through a 0.22 μm membrane.
    • Standard Curve: Prepare a series of standard solutions of pure this compound at known concentrations (e.g., 10–200 μg/mL) and inject them to create a calibration curve.
    • Sample Injection: Inject the prepared sample solution.
    • Data Analysis: Identify this compound by comparing its retention time with the pure standard. Quantify the concentration by integrating the peak area and interpolating from the standard curve.

The key parameters for this HPLC analysis are summarized in the table below.

Parameter Specification
HPLC Column Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) [7]
Mobile Phase Acetonitrile : 0.10% Phosphoric Acid (39:61 v/v) [7]
Flow Rate 0.5 mL/min [7]
Column Temperature 30°C [7]
Detection Wavelength 210 nm [7]
Injection Volume 10 μL [7]
Sample Temperature 4°C (in autosampler)

Structural Confirmation and Advanced Characterization

To unambiguously confirm the identity of this compound, mass spectrometry and other techniques are employed.

Mass Spectrometric (MS) Analysis

MS is crucial for determining the elemental composition and confirming the molecular weight [2] [3].

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It can provide the exact mass of the molecule and characteristic fragment ions, confirming its identity.
  • Protocol (MALDI-TOF MS):
    • Instrument: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.
    • Matrix: Use a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA).
    • Preparation: Mix the purified this compound sample with the matrix solution and spot it on a MALDI target plate.
    • Acquisition: Analyze in positive ion mode. The expected signal for this compound is [M + Na](^+) at m/z 1153 [2] [3]. High-resolution MS (HRMS) can confirm the elemental composition C({55})H({86})O(_{24})Na with a small delta ppm value [2].
Tandem Mass Spectrometry (MS/MS)
  • Principle: This technique fragments the precursor ion and analyzes the resulting product ions, providing structural information about the aglycone and sugar units.
  • Protocol (LC-MS/MS with CID):
    • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
    • Fragmentation: Use Collision-Induced Dissociation (CID).
    • Analysis: The MS/MS spectrum of the precursor ion [M + Na](^+) will show characteristic fragments corresponding to the loss of sugar moieties (e.g., loss of hexose, 162 Da) and acyl groups, helping to confirm the structure [2].

Quality Control and Stability Notes

Maintaining quality and understanding stability are critical for reproducible research and product development.

  • Quantification in Plant Material: Horse chestnut dry seeds are remarkably rich in escins, with a total content of up to 13% by weight reported [2]. Among the saponins, Escin Ia is often reported as the most abundant single congener [7].
  • Stability During Storage: The saponin content in horse chestnut seeds degrades over time. Studies show a decrease of more than 30% in the endosperm and more than 40% in the skin after two years of storage [7]. Therefore, the use of fresh and properly stored plant material is recommended for extraction.
  • Quality Control (QC): The HPLC-DAD method described in Section 3.1 is fit for purpose as a QC assay for horse chestnut and related medicinal plants [7]. It reliably monitors the levels of key saponins like this compound.

References

Isoescin IA purity assessment primary reference standard

Author: Smolecule Technical Support Team. Date: February 2026

Information on Isoescin IA

This compound is one of the major saponins found in Horse Chestnut (Aesculus hippocastanum) seeds, which are a rich source of these compounds [1]. It is part of a complex family of isomers, primarily differentiated by the type and position of ester groups on the aglycone (core) structure [1].

The table below summarizes key identifiers for this compound:

Property Description
CAS Number 219944-39-5 [2]
Molecular Formula C55H86O24 [2]
Molecular Weight 1131.27 g/mol [2]
Source Horse Chestnut (Aesculus hippocastanum) seeds [1]

Experiment: Quantitative HPLC Analysis of Escins

One search result details an HPLC method used for the simultaneous determination of four major saponins, including this compound, in Horse Chestnut seed extracts [3]. You can adapt this method for purity assessment.

Sample Preparation
  • Extraction Method: Ultrasonic-assisted extraction [3].
  • Solvent: 70% Methanol [3].
  • Temperature: 80 °C [3].
  • Duration: 4 hours [3].
  • Post-processing: The combined extract is centrifuged, the supernatant is evaporated to dryness, and the residue is re-dissolved in 70% methanol and filtered before HPLC analysis [3].
Instrumentation and Chromatographic Conditions

The table below outlines the key parameters for the HPLC analysis:

Parameter Description
HPLC System Agilent 1200 Series (or equivalent) [3]
Column Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) [3]
Mobile Phase Acetonitrile : 0.10% Phosphoric Acid (39:61, v/v) [3]
Flow Rate 0.5 mL/min [3]
Detection Wavelength 210 nm [3]
Injection Volume 10 μL [3]
Column Temperature 30 °C [3]
Separation Mode Isocratic [3]
Identification and Quantification
  • Identification: Perform by comparing the retention time of the sample peak with that of the this compound reference standard [3].
  • Quantification: Use the external standard method for calculation. A typical chromatogram should show well-resolved peaks for the major saponins [3].

Purity Assessment Workflow

The following diagram outlines the core workflow for assessing the purity of a reference standard like this compound, integrating the experimental method described above.

G Start Start: Reference Standard A Sample Preparation (Ultrasonic Extraction) Start->A  Weigh Sample B HPLC Analysis (Set Conditions) A->B  Inject C Data Collection & Peak Integration B->C  Acquire Data D Purity Calculation C->D  Analyze Chromatogram End Result: Purity Assessment D->End  Report

Critical Considerations for Protocol Development

To create a robust protocol, you will need to define and validate the following parameters, which are not fully detailed in the search results:

  • System Suitability: Establish specific criteria for parameters like theoretical plate number, tailing factor, and repeatability (relative standard deviation of peak area) to ensure the HPLC system is performing adequately before analysis.
  • Validation: The method should be validated according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
    • Specificity: Confirming that the peak for this compound is pure and free from interference from other saponin isomers or impurities.
    • Linearity and Range: Demonstrating a linear relationship between analyte concentration and detector response across a suitable range.
    • Accuracy: Determining the closeness of the measured value to the true value, typically through recovery studies.
    • Precision: Assessing the repeatability (same day) and intermediate precision (different days, analysts) of the method.
  • Impurity Profiling: The method should be capable of separating and quantifying not only the main this compound peak but also known and unknown impurities. Mass spectrometry (LC-MS) is often used for the positive identification of impurities [1].

How to Proceed

Given the information gap, I suggest you take the following steps:

  • Consult Official Monographs: Check the European Pharmacopoeia (Ph. Eur.) or other relevant pharmacopoeias for a official monograph on "Escin" or "Aesculus," which may contain fully validated methods.
  • Contact Standards Suppliers: Reach out to suppliers like Sriramchem (cited in the search results) or others (e.g., USP, EDQM, LGC) to inquire if a Certificate of Analysis (CoA) or a detailed analytical procedure is available for their this compound reference standard [2].
  • Perform Method Validation: If you adapt an existing method, you must perform a full in-house validation to prove it is suitable for your intended purpose.

References

Isoescin IA solubility improvement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Isoescin Ia

This compound is a major triterpene saponin and one of the primary active components found in horse chestnut (Aesculus hippocastanum L.) seeds [1] [2] [3]. Here are its key characteristics relevant to formulation work:

Property Description
Chemical Nature Triterpene oligoglycoside (saponin) [1] [2].
Core Structure Consists of a triterpene aglycone (prosapogenol) with an oligosaccharide chain attached at the C3 position. The glycan is typically branched and contains glucose, glucuronic acid, and galactose [1] [2].
Key Structural Features Presence of an acetyl (Ac) group at the C28 position and a tigloyl (Tig) group at the C21 position differentiate this compound from its structural isomer, Escin Ia (which has the acetyl group at C22) [1] [2] [4].
Bioavailability Challenge Very low absolute bioavailability (<0.25%) after oral administration in rats, which is a common challenge for many saponins [4].

The following diagram illustrates the core structure and key modification sites of escin-type saponins like this compound.

IsoescinIa This compound Core Structure Aglycone Triterpene Aglycone IsoescinIa->Aglycone Glycan Branched Oligosaccharide (Glc, GlcA, Gal) IsoescinIa->Glycan EsterC21 Ester Group at C21 (e.g., Tigloyl - Tig) Aglycone->EsterC21 EsterC28 Acetyl Group at C28 (Distinguishing Feature) Aglycone->EsterC28

Techniques for Solubility and Bioavailability Enhancement

While direct studies on this compound are limited, the following table summarizes advanced techniques successfully used for other poorly soluble natural compounds, including saponins. These can serve as a starting point for your experiments.

Technique Mechanism of Action Experimental Evidence & Considerations
Ternary Complexation [5] Uses a cyclodextrin (e.g., HP-β-CD) and a third component (e.g., a surfactant saponin) to form a complex, enhancing solubility and permeability. A study on decoquinate showed a solubility increase from 0.029 µg/mL to 722 µg/mL. The complex was prepared via mechanochemical ball milling, resulting in an amorphous form with improved dissolution and gut permeability [5].
Amorphous Solid Dispersions (ASDs) [6] Disperses the drug in a polymer matrix, converting it to a high-energy amorphous state with greater solubility. Techniques like Hot-Melt Extrusion (HME) and Spray Drying are common. The polymer inhibits recrystallization (the "parachute" effect), maintaining supersaturation [6].
Nanosuspensions [6] Reduces particle size to the nanoscale (10-1000 nm), increasing surface area and dissolution rate. Created using Top-Down methods like wet bead milling or High-Pressure Homogenization (HPH). Nanocrystals can show enhanced saturation solubility [6].
Lipid-Based Systems (e.g., SMEDDS) [6] Presents the drug in a pre-dissolved state within an oil-surfactant mix that forms a fine emulsion in vivo, bypassing the dissolution step. Particularly useful for lipophilic drugs (BCS Class II). It can enhance bioavailability and reduce variability [6].
Cyclodextrin (CD) Inclusion [5] The CD's hydrophobic cavity encapsulates the drug molecule, improving its aqueous solubility. A 1:1 molar ratio is common. For larger molecules, solubility enhancement with CD alone might be limited, necessitating a ternary system [5].

Here is a generalized experimental workflow for developing a ternary complex, one of the most promising strategies based on current research.

Start Start: Poorly Soluble Drug Step1 Prepare Physical Mixture (Drug + HP-β-CD + Auxiliary Agent e.g., Tea Saponin) Start->Step1 Step2 Mechanochemical Processing (Ball Milling) Step1->Step2 Step3 Formation of Amorphous Ternary Complex Step2->Step3 Step4 Solid-State Characterization (DSC, PXRD, FT-IR) Step3->Step4 Step5 In-Vitro Evaluation (Solubility, Dissolution, Permeability) Step4->Step5

Potential FAQs for Your Support Center

Here are some anticipated questions and answers based on the available data:

  • Q: Why is improving the solubility of this compound so important?

    • A: this compound has very low oral bioavailability (less than 0.25% in rat studies) [4]. Since absorption is often limited by dissolution rate for such compounds, enhancing solubility is a critical first step to achieving therapeutic systemic concentrations.
  • Q: What is the most critical step in formulating a ternary complex?

    • A: The mechanochemical processing (e.g., ball milling) is crucial as it facilitates the formation of a stable, amorphous ternary complex. This step must be optimized to ensure complete loss of drug crystallinity, which is a key predictor for success [5].
  • Q: How do I confirm that my formulation is successful?

    • A: A combination of solid-state and solution-based characterization is needed:
      • Solid-State: Use DSC and PXRD to confirm the drug has transitioned from a crystalline to an amorphous phase.
      • Chemical: Use FT-IR to check for host-guest interactions, like hydrogen bonding.
      • Performance: Test saturation solubility and conduct dissolution studies in relevant media to quantify the enhancement [5].
  • Q: Does the structure of this compound impact the choice of formulation technique?

    • A: Yes. The presence of ester groups on the aglycone (e.g., at C21 and C28) is reported to be mandatory for its cytotoxicity (hemolytic activity) [1] [2]. When selecting polymers, surfactants, or complexation agents, it's important to ensure that the formulation process does not hydrolyze or degrade these critical functional groups.

References

Isoescin IA stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Storage Guidelines

The following table summarizes the key handling and storage information for Isoescin IA, primarily based on the manufacturer's specifications [1].

Attribute Specification
Recommended Storage Temp. -20°C [1]
Product Form Neat (solid) substance [1]
Purity (HPLC) ≥85.0% (Exact purity on certificate) [1]
Classification Primary Reference Substance [1]

Stability Assessment Protocols

To systematically evaluate the stability of your this compound samples, you can follow the workflow below. This is especially useful if you suspect degradation or need to verify sample integrity after long-term storage.

G Start Start: Sample Suspected of Degradation A Visual Inspection Start->A B HPLC Purity Analysis A->B C Interpret Results B->C D1 Stable Sample C->D1 Purity ≥ Spec D2 Initiate Corrective Actions C->D2 Purity < Spec End Document Findings D1->End D2->End

Experimental Protocol for HPLC Purity Analysis

This method provides a detailed protocol to assess the chemical purity of this compound, which is the most direct way to monitor its stability [2] [1].

  • 1. Principle: High-Performance Liquid Chromatography (HPLC) with UV detection separates this compound from its potential degradation products and impurities, allowing for quantitative purity assessment [2].
  • 2. Sample Preparation:
    • Accurately weigh a small quantity (e.g., 1-2 mg) of the this compound reference substance.
    • Dissolve and dilute to a known volume (e.g., 10 mL) with a suitable solvent, typically methanol or a mixture of methanol and water, to achieve a final concentration suitable for HPLC injection [2].
    • Filter the solution through a 0.22 µm membrane filter to remove any particulate matter.
  • 3. HPLC Conditions (Example):
    • Column: Agilent EclipsePlus C18 (250 mm × 4.6 mm, 5 µm) or equivalent reverse-phase column [2].
    • Mobile Phase: Mixture of acetonitrile and 0.55% phosphate saline solution (37:63, v/v) [2].
    • Flow Rate: 1.0 mL/min [2].
    • Detection: UV detector at 220 nm [2].
    • Injection Volume: Typically 10-20 µL.
    • Column Temperature: Ambient or controlled (e.g., 30°C).
  • 4. Data Analysis:
    • Inject the prepared sample and record the chromatogram.
    • The purity is calculated by the percentage area of the main this compound peak relative to the total area of all peaks detected in the chromatogram.
    • Compare the calculated purity against the specification on the certificate of analysis (≥85.0%) and any internal specifications [1].

FAQ & Troubleshooting

Q1: What is the documented storage temperature for the commercial this compound reference standard? The manufacturer, Sigma-Aldrich/PhytoLab, explicitly recommends storing the this compound (phyproof Reference Substance, Product # PHL83862) at -20°C [1]. Adhering to this temperature is critical for maintaining the substance's stability and assigned purity value over time.

Q2: My sample was left at room temperature for several hours. Is it still usable? A short-term exposure might not cause significant degradation, but the sample's integrity must be verified before use in critical experiments. You should:

  • Perform a visual inspection: Check for any changes in the solid's physical appearance, such as clumping or discoloration.
  • Conduct a purity analysis: Run an HPLC analysis (as described in the protocol above) and compare the chromatogram and purity value to a freshly prepared sample or the original certificate of analysis. Any new peaks or a reduction in the main peak area indicates degradation [2] [1].

Q3: Why is the purity listed as ≥85.0%? Does this mean the compound is unstable? A purity of ≥85.0% does not inherently indicate instability [1]. For natural product extracts and reference standards like this compound, which is one component in a mixture of closely related saponins (e.g., Escin Ia, Ib, Isoescin Ib), the stated purity reflects the manufacturing and purification process. The remaining percentage consists of these structurally similar compounds and not necessarily degradation products. The "≥" indicates the minimum guaranteed purity, and the exact value for your specific batch is provided on the certificate [1] [3].

Q4: What are the potential degradation pathways for a compound like this compound? While specific degradation products of this compound are not detailed in the search results, its chemical structure offers clues. As a triterpene saponin with ester linkages (e.g., acetyl, tigloyl/angeloyl groups) and glycosidic bonds (sugar chains), it is susceptible to:

  • Hydrolysis: The ester and glycosidic bonds can break in the presence of moisture (hydrolysis), especially under acidic or basic conditions [3].
  • Oxidation: The complex organic structure could be sensitive to oxidative degradation over time.

The following diagram illustrates these primary degradation pathways.

G Isoescin Stable this compound Hydrolysis Hydrolysis Isoescin->Hydrolysis Oxidation Oxidation Isoescin->Oxidation Ester Cleavage of Ester Groups Hydrolysis->Ester Glycosidic Cleavage of Glycosidic Bonds Hydrolysis->Glycosidic Structural Oxidation of Core Structure Oxidation->Structural Degradation Degradation Products Ester->Degradation Glycosidic->Degradation Structural->Degradation

References

Escin Isomers & Relative Renal Cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Isomer Classification Relative Cytotoxicity (on HK-2 cells) Key Characteristic
Escin Ia β-form Highest Binds to HSPs with the lowest binding free energy [1]
Escin Ib β-form High -
Isoescin Ia α-form High [1] Acyl group at the C28 position [2]
Isoescin Ib α-form High [1] Acyl group at the C28 position [2]
Desacylescins Derivative Significantly Lower [2] Created by hydrolysis of ester groups on aglycone [2]

Mechanism of Renal Cytotoxicity

Understanding the mechanism is crucial for developing mitigation strategies. Research indicates that this compound induces kidney cell damage primarily by inhibiting protective cellular proteins.

  • Molecular Target: The four isomeric escins (including this compound) directly bind to the ATP-binding domain of Heat Shock Proteins 70 and 90 (HSP70/90) [1] [3]. This binding competitively inhibits the function of these HSPs, which are vital for folding other proteins and protecting cells from stress.
  • Cellular Consequence: The inhibition of HSPs leads to a decrease in the viability of human kidney proximal tubule (HK-2) cells. The strength of the binding correlates with the severity of the cytotoxic effect [1].

The following diagram illustrates this pathway and a potential mitigation strategy.

Isoescin_IA Isoescin_IA HSP70_90 HSP70/90 Protein Isoescin_IA->HSP70_90  Inhibits Cellular_Stress Loss of Protein Folding & Cellular Stress HSP70_90->Cellular_Stress Renal_Cytotoxicity Renal Cytotoxicity (Decreased HK-2 Cell Viability) Cellular_Stress->Renal_Cytotoxicity Ester_Hydrolysis Ester Group Hydrolysis Desacylescin Desacylescin Ester_Hydrolysis->Desacylescin Mitigation Reduced HSP Binding & Lower Cytotoxicity Desacylescin->Mitigation  Leads to

Mitigation Strategies & Experimental Approaches

The primary strategy supported by evidence is to modify the this compound molecule to reduce its harmful interactions.

Strategy 1: Structural Modification via Ester Hydrolysis

The most direct approach is to chemically remove the ester groups from the aglycone (the core, non-sugar part) of the molecule.

  • Rationale: Research shows that the ester functions on the aglycone are mandatory for the toxicity of escin derivatives [2]. Removing these groups significantly reduces cytotoxicity.
  • Protocol: This can be achieved through microwave-assisted basic hydrolysis [2].
    • Reaction Setup: Dissolve the escin extract in an aqueous solution with a basic pH.
    • Activation: Apply microwave irradiation to specifically cleave the ester bonds while leaving the glycosidic bonds (which attach the sugar chains) intact.
    • Verification: Use Mass Spectrometry (LC-MS/MS) to confirm the successful creation of "desacylescins" and quantify the reaction output [2].
Strategy 2: Glucuronidase Hydrolysis

Another method focuses on metabolizing the compound after it has acted.

  • Rationale: A decline in HK-2 cell viability caused by a mixture of escin isomers (sodium aescinate) was reduced after treatment with the enzyme β-glucuronidase [1] [3].
  • Application: This suggests that facilitating the hydrolysis of escin's glucuronic acid residue in the body could help mitigate its prolonged toxic effects. This is more relevant for in vivo studies or potential therapeutic interventions.

Troubleshooting Guide & FAQs

FAQ 1: Why is my isolated this compound still highly cytotoxic even with high purity?

  • Answer: High cytotoxicity is an intrinsic property of the native this compound structure, particularly due to its ester groups and its strong inhibitory binding to HSPs [1] [2]. High purity does not eliminate this inherent activity.

FAQ 2: What is the best experimental method to confirm reduced cytotoxicity after modification?

  • Answer: A standard approach is the Cell Viability Assay on HK-2 cells.
    • Protocol:
      • Culture HK-2 cells in appropriate media.
      • Treat with various concentrations of your native this compound and the modified derivative (e.g., Desacylescin).
      • Assess Viability using a reliable method like the CCK-8 assay, which measures metabolic activity [4]. Compare the dose-response curves of the two compounds to demonstrate the improved safety profile of the modified molecule.

FAQ 3: Besides cell viability, how can I confirm the mechanism of mitigation?

  • Answer: To verify that your mitigation strategy successfully reduces binding to HSPs, you can use computational and biochemical methods.
    • Molecular Docking & Dynamics Simulation: Model the interaction between your modified escin derivative and the ATP-binding domain of HSP70/90. A predicted increase in binding free energy would correlate with reduced inhibition [1].
    • Western Blot Analysis: In MDCK or HK-2 cells, test if your modified compound no longer concentration-dependently inhibits the expression level of HSPs, unlike the native this compound [1] [3].

References

Isoescin IA heat shock protein inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings & Mechanisms of Action

The core discovery is that Isoescin Ia, along with other escin isomers, induces renal cytotoxicity by directly inhibiting the ATPase activity of Heat Shock Proteins 70 and 90 (HSP70/HSP90) [1] [2]. This inhibition prevents HSPs from performing their essential chaperone functions, leading to loss of cell viability.

The table below summarizes the renal cytotoxicity data for the four primary escin isomers from the search results [2]:

Isomer Cytotoxicity Trend (IC₅₀) Key Characteristic
Escin Ia Highest cytotoxicity Binds to HSPs with the lowest binding free energy [1] [2].
This compound Intermediate cytotoxicity -
Isoescin Ib Intermediate cytotoxicity -
Escin Ib Lowest cytotoxicity -

A critical finding for troubleshooting is that the nephrotoxic effect is notably reduced after the compounds are hydrolyzed by the enzyme β-glucuronidase (β-GU) [2]. This suggests that metabolic processing influences toxicity.

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the search results.

Protocol: Assessing Cell Viability (MTT Assay)

This protocol is used to determine the renal cytotoxicity of escin isomers on human kidney (HK-2) cells [2].

  • Cell Line: Human renal proximal tubular cells (HK-2).
  • Culture Conditions: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% fetal bovine serum (FBS) [2].
  • Procedure:
    • Seed HK-2 cells in 96-well plates and pre-incubate for 24 hours.
    • Treat cells with a series of concentrations of the four isomeric escins (e.g., Escin Ia, Ib, this compound, Ib) or Sodium Aescinate (SA) for 24 hours.
    • Add MTT reagent to each well and incubate for 2-4 hours.
    • Dissolve the formed formazan crystals with a solvent (e.g., DMSO or acidified isopropanol).
    • Measure the absorbance at 570 nm using a plate reader.
    • Calculate cell viability percentage and determine IC₅₀ values.
Protocol: Enzymatic Hydrolysis with β-Glucuronidase (β-GU)

This procedure tests the hypothesis that hydrolyzed escin products have reduced toxicity [2].

  • Prepare a solution of Sodium Aescinate (SA).
  • Incubate the SA solution with β-glucuronidase for enzymatic hydrolysis.
  • Apply the β-GU hydrolysate of SA to HK-2 cells.
  • Use the MTT assay (described above) to assess and compare the cell viability of the hydrolyzed product against untreated SA.
Protocol: Molecular Docking and Dynamics Simulation

These computational methods are used to characterize the direct interaction between escin isomers and HSPs [1] [2].

  • Software: The study used custom scripts and tools, with simulations performed on a high-performance computing platform [2].
  • Protein Preparation: Obtain the 3D crystal structures of the ATP-binding domains of HSP70 and HSP90 from a database like the Protein Data Bank (PDB). Prepare the proteins by adding hydrogen atoms and assigning partial charges.
  • Ligand Preparation: Draw or obtain the 3D structures of the four isomeric escins. Optimize their geometry and assign electrostatic potentials.
  • Molecular Docking:
    • Define the ATP-binding site on the HSP structures as the docking pocket.
    • Perform docking simulations to predict the binding orientation and affinity of each escin isomer within the pocket.
    • Analyze the results; Escin Ia is expected to show the lowest binding free energy, indicating the strongest and most stable binding [1].
  • Molecular Dynamics (MD) Simulation:
    • Place the docked HSP-escin complex in a simulated water box with ions.
    • Run a MD simulation (e.g., for nanoseconds) to observe the stability of the binding interaction under dynamic, near-physiological conditions.
    • Analyze the root-mean-square deviation (RMSD) of the complex to confirm the binding stability observed in docking.

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
High background cytotoxicity in controls. Serum or medium components may interact with compounds. Use exosome-depleted FBS during cell culture to minimize interference from external vesicles and chaperones [3].
Inconsistent IC₅₀ values between assays. Inconsistent cell passage number or confluence. Use cells at a consistent, low passage number and ensure uniform confluence across experiments (e.g., 70%) [2] [3].
Unexpectedly low cytotoxicity in a known toxic compound. The compound may have been hydrolyzed or degraded. Verify compound stability and consider the potential for enzymatic hydrolysis (e.g., by β-GU) that can reduce toxicity [2].
HSP contamination during recombinant protein purification. HSPs co-purify with the target protein, clinging to hydrophobic regions. Use ATP-MgCl₂ washes during affinity chromatography (e.g., 5-10 mM ATP, 20 mM MgCl₂) to stimulate HSP release from your protein [4].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound and the experimental workflow for characterizing its effects, which you can integrate into your technical guides.

G IsoescinIa This compound Exposure HSP90_Inhib Inhibits HSP90 ATPase IsoescinIa->HSP90_Inhib HSP70_Inhib Inhibits HSP70 ATPase IsoescinIa->HSP70_Inhib Client_Prot Client Protein Misfolding/Degradation HSP90_Inhib->Client_Prot SAPK_JNK SAPK/JNK Activation HSP90_Inhib->SAPK_JNK In Osteoblasts HSP70_Inhib->Client_Prot Cytotoxicity Renal Cytotoxicity Client_Prot->Cytotoxicity HSP27_Induction HSP27 Induction SAPK_JNK->HSP27_Induction

Diagram 1: Proposed Mechanism of this compound-Induced HSP Inhibition and Cytotoxicity. The diagram illustrates the core mechanism where this compound inhibits HSP70 and HSP90, leading to client protein dysfunction and renal cytotoxicity. A separate pathway observed in osteoblasts shows HSP90 inhibition leading to SAPK/JNK-mediated HSP27 induction [1] [2] [5].

G Start Start: Treat HK-2 Cells with Escin Isomers MTT Cell Viability Assay (MTT) Start->MTT Hydrolysis Enzymatic Hydrolysis with β-GU Start->Hydrolysis HSP_Expr HSP Expression Analysis (WB) Start->HSP_Expr Cytotox_Data Cytotoxicity Profile (IC₅₀) MTT->Cytotox_Data Hydrolysis->Cytotox_Data MD_Dock Molecular Docking & Dynamics HSP_Expr->MD_Dock Mech Mechanistic Insight: HSP Binding MD_Dock->Mech

Diagram 2: Experimental Workflow for Characterizing Escin-Induced Nephrotoxicity. This workflow outlines the key experimental steps, from initial cell treatment to final mechanistic insight, integrating both in vitro and in silico methods [1] [2].

References

HK-2 Cell Viability Assays: A Quick Reference

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common viability assays applicable to HK-2 cells, based on general cell biology principles [1] [2].

Assay Type Measurement Principle Key Considerations for HK-2 Cells

| Metabolic Activity (e.g., MTT, XTT) | Measures activity of mitochondrial enzymes; viable cells convert substrate to colored formazan [2]. | - Linearity: Signal proportional to metabolically active cell number; confirm linear range for your HK-2 culture conditions.

  • Cytotoxicity: MTT can be toxic to cells; incubation time/concentration optimization critical [2]. | | Membrane Integrity (e.g., Propidium Iodide) | Cell-impermeant dyes enter only dead cells with compromised membranes and bind nucleic acids [3]. | - Apoptosis Detection: Often used with Annexin V to distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
  • Fixation: Not compatible with fixation post-staining. | | ATP Detection | Measures ATP concentration using luciferase; signal directly proportional to viable cell number [2]. | - Sensitivity: Highly sensitive with a broad dynamic range.
  • Endpoint: Assay reagent lyses cells; not suitable for live cell monitoring. | | Protease Activity | Measures activity of conserved proteases in live cells using fluorogenic substrates [2]. | - Background: Retained activity in brief period after cell death; may cause background signal. |

Experimental Protocol: MTT Viability Assay for HK-2 Cells

This detailed protocol is adapted from general MTT assay guidelines and a specific study that treated HK-2 cells with various compounds for 24 hours before assessing viability [4] [2].

Workflow Overview

A Plate HK-2 cells in 96-well plate B Incubate 24h for attachment A->B C Treat with test compounds B->C D Incubate for desired time (e.g., 24h) C->D E Add MTT solution (e.g., 0.5 mg/mL) D->E F Incubate 1-4 hours E->F G Add solubilization solution (e.g., SDS-DMF) F->G H Measure absorbance at 570 nm G->H

Key Steps & Troubleshooting

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density determined by your growth curve (e.g., (1 \times 10^4) to (1 \times 10^5) cells/mL). Incubate for 24 hours to form a monolayer [5] [6].
  • Compound Treatment: Prepare stock solution of Isoescin IA. A study on a related escin mixture dissolved escin in sterile culture medium for treatment; consider this for water-soluble forms [7].
  • MTT Incubation & Solubilization: Add MTT solution (0.2-0.5 mg/mL final concentration). Incubate 1-4 hours until purple formazan precipitate is visible under microscope. Formazan is insoluble; must be solubilized with recommended solution before reading absorbance [2].

Frequently Asked Questions

  • What is a typical working concentration range for escin in cell culture? Studies using an escin mixture on human umbilical vein endothelial cells (HUVECs) reported testing concentrations of 10, 20, and 30 μg/mL with no significant toxicity in an MTT assay after 24 hours [7]. A separate study on horse chestnut extract (HCE) in dermal fibroblasts found an IC50 of 18 μg/mL, with the lowest tested concentration (0.1 μg/mL) increasing metabolic activity [8]. You should establish a dose-response curve for this compound.

  • How do I establish a proper damage model in HK-2 cells for protection assays? To test if this compound protects HK-2 cells from injury, you need a reliable damage model. Common methods include:

    • Lipopolysaccharide (LPS): Treat HK-2 cells with 5 μg/mL LPS for 12-24 hours to induce inflammatory injury [6].
    • Oxalate: Treat HK-2 cells with 2.6 mM oxalate for 3.5 hours to induce oxidative damage [5]. Pre-treat cells with your compound before adding the damaging agent.
  • My MTT results show high background or low signal. What could be wrong?

    • High Background: Can be caused by chemical interference. Test your compounds in a cell-free system with MTT to rule out non-enzymatic reduction [2].
    • Low Signal: Could indicate cell death or suboptimal assay conditions. Ensure MTT concentration and incubation time are sufficient for your HK-2 cells. Avoid letting cells become over-confluent, as contact inhibition can reduce metabolic activity [2].

Potential Mechanisms of Action

While the exact mechanism of this compound in renal cells is not established, research on the escin mixture suggests several relevant pathways. The diagram below illustrates potential mechanisms based on related research [7].

A Inflammatory Stimulus (e.g., HMGB1) B AQP1 Overexpression A->B C Increased Endothelial Cell Permeability B->C D Edema & Cell Injury C->D E Escin E->B Suppresses

Escin may protect cells by suppressing AQP1 overexpression induced by the pro-inflammatory protein HMGB1, thereby alleviating barrier dysfunction and hyperpermeability that leads to edema and cell injury [7].

References

FAQs & Troubleshooting: Isoescin Ia In Vivo Interconversion

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to the most common specific issues you might encounter:

  • Q1: Does Isoescin Ia convert into other forms in vivo?

    • A: Yes, a primary challenge is the bidirectional interconversion between this compound and Escin Ia. When administered individually, each isomer converts into the other in vivo. The conversion of Escin Ia to this compound is much more extensive than the reverse process [1]. This means administering one pure isomer will lead to exposure to both in an experimental system.
  • Q2: How does co-administration of isomers affect their pharmacokinetics?

    • A: Co-administration, as found in natural escin mixtures, alters the pharmacokinetic profile compared to administering a single pure isomer. When given together in a sodium escinate preparation, both this compound and Escin Ia showed a longer half-life (t1/2) and mean residence time (MRT) than when the same isomers were administered alone [1]. This suggests that herbal preparations may provide a longer duration of action.
  • Q3: What is the oral bioavailability of this compound?

    • A: The oral bioavailability of both this compound and Escin Ia is very low. Studies in rats have reported absolute bioavailability (F) values of less than 0.25% for both isomers [1]. This is a critical consideration for experimental design involving oral administration.
  • Q4: Could this compound interact with drug-metabolizing enzymes?

    • A: Yes, aescin (the mixture containing this compound) has been shown to inhibit key cytochrome P450 enzymes in vitro. One study reported inhibitory concentrations (IC50) of 12.1 µM for CYP3A4 and 24.3 µM for CYP2D6 [2]. This indicates a potential for drug-drug interactions, which should be investigated in your experimental context.

Data Summary Tables

For a quick comparison, here are the key quantitative findings:

Table 1: Key Pharmacokinetic Parameters of this compound and Escin Ia in Rats [1]

Parameter After Sodium Escinate (Mixture) Administration After Pure Isomer Administration
Half-life (t1/2) Longer for both isomers Shorter
Mean Residence Time (MRT) Longer for both isomers Shorter
Oral Bioavailability (F) Not applicable separately < 0.25% for each

Table 2: In Vitro CYP Enzyme Inhibition by Aescin [2]

Cytochrome P450 Enzyme IC50 Value (µM)
CYP3A4 12.1 ± 1.6
CYP2D6 24.3 ± 5.3

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in this guide. You can adapt these protocols for your own research.

Protocol for Monitoring In Vivo Interconversion [1]

This method is used to study the isomerization and pharmacokinetics of this compound and Escin Ia.

  • Animal Administration: Use Wistar rats. Administer an intravenous dose (e.g., 0.5 mg/kg) of pure this compound or a preparation like sodium escinate.
  • Sample Collection: Collect plasma samples at various time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12 hours).
  • Sample Analysis: Determine the concentrations of both this compound and Escin Ia in the plasma using a sensitive LC-MS/MS method.
  • Data Analysis: Calculate main pharmacokinetic parameters (t1/2, MRT, AUC, CL) by non-compartmental analysis using software like TopFit. The presence of both isomers in plasma after administering only one confirms the in vivo interconversion.

The experimental workflow for this process can be visualized as follows:

G Start Start: Administer pure This compound i.v. to rat Collect Collect plasma samples at multiple time points Start->Collect Analyze Analyze plasma via LC-MS/MS for Escin Ia & this compound Collect->Analyze Detect Detect presence of both isomers Analyze->Detect Confirm Confirm in vivo interconversion Detect->Confirm Model Model pharmacokinetic parameters (t½, MRT, AUC) Confirm->Model

Protocol for HPLC Analysis of Escins [3]

This method is suitable for quality control or quantifying saponins in plant extracts.

  • Extraction: Use ultrasonic-assisted extraction. Mix powdered plant material with 70% methanol and extract in an ultrasonic bath at 80°C for 4 hours.
  • Sample Prep: Centrifuge the combined extracts, evaporate the supernatant to dryness, and redissolve the residue in 70% methanol. Filter through a 0.2 µm membrane before injection.
  • HPLC Conditions:
    • Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 µm)
    • Mobile Phase: Acetonitrile and 0.10% ortho-phosphoric acid solution (39:61, v/v)
    • Flow Rate: 0.5 mL/min
    • Detection: DAD UV/Vis detector at 210 nm and 230 nm
    • Injection Volume: 10 µL
    • Column Temperature: 30 °C
  • Identification & Quantification: Identify escins by comparing retention times with authentic standards. Use an external calibration method for quantification.

The workflow for this analytical method is outlined below:

G Powder Powder plant material Extract Ultrasonic extraction (70% Methanol, 80°C, 4h) Powder->Extract Prep Centrifuge, evaporate, redissolve, and filter Extract->Prep Inject Inject into HPLC system Prep->Inject Quantify Identify via retention time and quantify Inject->Quantify Conditions HPLC Conditions: - C18 Column - Acetonitrile/0.1% H₃PO₄ (39:61) - Flow: 0.5 mL/min - Detection: 210/230 nm Conditions->Inject

Key Considerations for Your Research

Most available data, including the interconversion and pharmacokinetic profiles, are derived from rat studies [4] [1]. You should be cautious when extrapolating these findings to humans. Furthermore, the inhibition of CYP enzymes like CYP3A4 and CYP2D6 by the escin mixture suggests a significant potential for drug-drug interactions [2]. This is a critical factor to investigate, especially in experiments involving combination therapies.

References

Validated Analytical Methods for Isoescin Ia

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two key analytical methods suitable for the detection and quantification of Isoescin Ia in different matrices.

Method Feature Method 1: LC-MS/MS (Human Plasma) [1] Method 2: HPLC-DAD (Plant Material) [2]
Analyte(s) Escin Ia, Escin Ib, This compound, Isoescin Ib Escin Ia, Escin Ib, This compound, Isoescin Ib
Matrix Human Plasma Horse Chestnut Seed Skin & Endosperm
Sample Preparation Solid-Phase Extraction (SPE) with C18 cartridges Ultrasonic extraction with 70% methanol at 80°C for 4 hours
Separation Reversed-Phase; Gradient elution (Methanol-Acetonitrile (50:50) / 10mM Ammonium Acetate, pH 6.8) Reversed-Phase Zorbax SB-ODS column; Isocratic elution (Acetonitrile / 0.10% Phosphoric Acid (39:61))
Detection Tandem Mass Spectrometry (MS/MS), Positive Ion Mode, MRM (m/z 1113.8 → 807.6) Diode Array Detector (DAD) at 210 nm and 230 nm

| Key Validation Parameters | - Linearity: Up to 10 ng/mL (R > 0.996)

  • LLOQ: 33 pg/mL for all analytes
  • Precision: RSD < 15%
  • Accuracy: RE -5.3% to 6.1% | - Linearity: Not fully detailed in available excerpt
  • Sensitivity: Reported as sensitive
  • Application: Quality control of plant material | | Stability Consideration | Requires addition of formic acid to plasma; stable at -80°C for up to 30 days [1] | Content in seeds decreased by >30% in endosperm and >40% in skin after two years of storage [2] |

FAQs and Troubleshooting

Here are answers to some specific issues you might encounter during your experiments with this compound.

Method Development
  • Q1: What is a critical stability consideration when analyzing this compound in plasma samples?

    • A: The four escin saponins, including this compound, exhibit stability issues in plasma. To ensure accurate results, you must add formic acid to the plasma samples before storage and complete the analysis within 30 days while keeping the samples at -80°C [1].
  • Q2: My analyte recovery from plant material is low. What is an efficient extraction method?

    • A: You can use an optimized ultrasonic extraction procedure. One validated method uses 70% methanol as the solvent, an extraction temperature of 80 °C, and an extraction time of 4 hours. This method enhances yield and efficiency while reducing solvent consumption and time compared to conventional methods [2].
Data Interpretation
  • Q3: After administering pure this compound, why am I detecting Escin Ia in plasma?
    • A: Pharmacokinetic studies in rats have confirmed that This compound and Escin Ia can interconvert in vivo. The conversion of Escin Ia to this compound is more extensive than the reverse. This means administering one isomer will lead to exposure to both, which may also affect analytical results [3].

Experimental Workflow for LC-MS/MS Analysis

For a pharmacokinetic study, the experimental workflow based on the validated LC-MS/MS method is as follows. The DOT script below visualizes this process.

G Human Plasma Sample Human Plasma Sample Add Formic Acid &\nInternal Standard Add Formic Acid & Internal Standard Human Plasma Sample->Add Formic Acid &\nInternal Standard Solid-Phase Extraction\n(SPE C18) Solid-Phase Extraction (SPE C18) Add Formic Acid &\nInternal Standard->Solid-Phase Extraction\n(SPE C18) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction\n(SPE C18)->LC-MS/MS Analysis Data Acquisition &\nQuantification Data Acquisition & Quantification LC-MS/MS Analysis->Data Acquisition &\nQuantification Stability Note Critical: Add formic acid. Analyze within 30 days. Store at -80°C. Stability Note->Human Plasma Sample

Key Technical Takeaways

The available research, though not the most recent, provides a robust foundation. Here are the core takeaways:

  • Established Techniques: Both LC-MS/MS and HPLC-UV/DAD are viable for analyzing this compound. LC-MS/MS is essential for low-concentration pharmacokinetic studies in biological fluids, while HPLC-DAD is effective for quality control of raw plant materials [1] [2].
  • Critical Stability Requirement: The instability of escin saponins in plasma is a major methodological consideration. The addition of formic acid and strict adherence to storage conditions and analysis timelines are non-negotiable for assay accuracy [1].
  • Complex Pharmacokinetics: Be aware that this compound is not metabolically inert; it can interconvert with its isomer Escin Ia in a biological system, which should be considered when interpreting data from in vivo studies [3].

References

Sample Preparation & Analysis of Isoescin IA

Author: Smolecule Technical Support Team. Date: February 2026

1. What are the recommended methods for extracting Isoescin IA from plant material?

Two optimized, high-yield extraction methods for saponins like this compound from Horse Chestnut seeds are Ultrasonic Solvent Extraction and Accelerated Solvent Extraction (ASE) [1] [2].

The table below compares the optimized parameters for these two techniques:

Parameter Ultrasonic Solvent Extraction [1] Accelerated Solvent Extraction (ASE) [2]
Sample Preparation Air-dry and grind seeds; sift through a 0.30 mm mesh screen. (Information not specified in detail, but standard practice involves drying and grinding).
Extraction Solvent 70% Methanol in water. 70% Methanol in water.
Temperature 80 °C 120 °C
Time 4 hours (total). 7 minutes per static cycle.
Other Parameters Solid-to-solvent ratio: 2g sample to 150 mL solvent. Extract multiple times and combine. 2 extraction cycles; 60% flush volume.
Post-Extraction Centrifuge (2580 rcf, 10 min). Evaporate supernatant to dryness. Reconstitute in 70% methanol and filter (0.2 µm). (Implied concentration and filtration prior to HPLC analysis).

2. How can I separate and quantify this compound using HPLC?

A reliable HPLC-DAD method can separate and quantify this compound alongside other major saponins [1] [2]. The following protocol and table summarize the key parameters.

Experimental Protocol:

  • Instrument: Agilent 1200 HPLC system with a DAD detector (or equivalent) [1].
  • Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 µm) [1]. A SinoChrom ODS BP C18 (4.6 mm × 200 mm, 5 µm) column is also suitable [2].
  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.10% ortho-Phosphoric Acid in water (39:61, v/v) [1].
  • Flow Rate: 0.5 mL/min [1].
  • Detection: 210 nm [1] [2].
  • Injection Volume: 10 µL [1].
  • Column Temperature: 30 °C [1].
  • Sample Preparation: Prepare according to the extraction methods above and ensure they are filtered before injection.

HPLC Method Parameters Summary

Parameter Setting
Column Zorbax SB-ODS (150 mm × 2.1 mm, 3 µm) [1]
Mobile Phase Acetonitrile / 0.10% H₃PO₄ (39:61) [1]
Elution Mode Isocratic
Flow Rate 0.5 mL/min [1]
Detection Wavelength 210 nm [1]
Injection Volume 10 µL [1]
Column Temperature 30 °C [1]

3. How can I confirm the identity of this compound in my sample?

Thin Layer Chromatography (TLC) is a simple and effective technique for confirming identity [1].

Experimental Protocol:

  • Plate: RP-18 Silica coated TLC plate [1].
  • Mobile Phase: Ethyl acetate, isopropanol, and water in a ratio of 40:40:30 (v/v) [1].
  • Development: Develop the plate in a saturated chamber for approximately 60 minutes [1].
  • Detection: After air-drying, spray the plate with a 25% alcoholic solution of phosphotungstic acid reagent to visualize the spots [1].
  • Identification: Compare the Rf value of the spot in your sample with that of a pure this compound standard run on the same plate [1].

Troubleshooting Common Issues

1. Low yield of this compound during extraction.

  • Cause: Inefficient extraction due to suboptimal parameters. Particle size that is too large can prevent the solvent from penetrating the plant matrix completely.
  • Solution: Ensure the plant material is ground to a fine, uniform powder (e.g., ≤ 0.30 mm). Strictly adhere to the optimized temperature, solvent composition, and extraction time outlined in the tables above. Performing multiple short extractions is often more efficient than one long extraction [1] [2].

2. Poor resolution of this compound and Ib peaks in HPLC.

  • Cause: The HPLC method may have drifted from its optimal conditions. Degradation of the column over time can also cause peak broadening and co-elution.
  • Solution: First, prepare fresh mobile phase. If the problem persists, consider performing a column cleanup or replacing the column. Fine-tuning the mobile phase ratio (e.g., ± 1-2% acetonitrile) can also help re-establish resolution [1].

3. Inconsistent or high baseline noise in HPLC chromatogram.

  • Cause: A common source is contamination in the system or samples. Bubbles in the detector flow cell can also cause noise.
  • Solution: Ensure all samples are properly centrifuged and filtered through a 0.2 µm membrane filter before injection. Purge the HPLC solvent lines to remove bubbles and prime the detector according to the manufacturer's instructions [1].

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for preparing and analyzing a sample containing this compound, from plant material to final analysis.

G Start Plant Material (Horse Chestnut Seeds) P1 Sample Preparation Start->P1 P2 Ultrasonic Extraction P1->P2 Grind & Sieve P3 Concentration P2->P3 70% MeOH 80°C, 4h P4 Reconstitution & Filtration P3->P4 Centrifuge & Evaporate P5 HPLC Analysis P4->P5 Filter (0.2µm) P6 TLC Identification P4->P6 Spot on TLC Plate End Data & Quantification P5->End Inject P6->End Develop & Visualize

References

Isoescin IA in vivo administration challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges with Isoescin IA, compiled from recent studies.

Challenge Problem Description Suggested Solution & Rationale Key Supporting Data
Solubility & Formulation Poor aqueous solubility; instability in solution due to acyl migration (conversion of β-escin to less active α-escin) [1]. Use a sterile water-based solution for in vivo topical application [2]. For other routes, consider cyclodextrins or lipids. Prepare fresh solutions to minimize isomer conversion [1]. Topical application of 0.1% and 1% HCE (containing 14.43% escin isomers, including this compound) in water was effective in a rat wound model [2].
In Vivo Administration Lack of established dosing protocols for specific in vivo models. For topical application to improve wound healing in rats: Apply solutions of 0.1% or 1% HCE daily [2]. The extract contained this compound as one of four main escins [2]. Treatment significantly increased wound tensile strength at day 21 (from ~43 g/mm² in controls to ~85 g/mm²) [2].
Biological Activity & Specificity Uncertain potency compared to other escins; unclear mechanism for specific applications. EB (Escin IB) may be a more potent autophagy inducer. For autophagy-dependent clearance of mHtt, consider isolating single saponins [3]. Confirm the primary mechanism (e.g., autophagy induction vs. ECM production) for your target [2] [3]. EB was the most effective at inducing autophagy and degrading mHtt via mTOR and ERK pathways. This compound also showed significant activity [3]. HCE induced ECM production without converting fibroblasts to myofibroblasts [2].
Toxicity & Cell Viability Cytotoxicity at higher concentrations, which can confound results. Perform a careful cytotoxicity screen for each cell type. Use concentrations well below the IC50 [2]. In human dermal fibroblasts, IC50 was 18 μg/mL. A low concentration (0.1 μg/mL) increased metabolic activity, while 1 and 10 μg/mL were inhibitory [2].
Analytical & Quality Control Complex mixture of isomers in natural extracts makes quality control and attribution of activity difficult [1]. Use UHPLC-DAD-Q-TOF-MS and NMR for precise identification and quantification of this compound within a mixture [3]. A study identified and isolated this compound from Aesculus chinensis using prep-HPLC, UHPLC-DAD-Q-TOF-MS, and NMR [3].

Detailed Experimental Protocols

Here are the methodologies from key studies that you can adapt for your research.

Protocol: Topical Application for Wound Healing (In Vivo)

This protocol is adapted from a study that demonstrated increased wound tensile strength in rats [2].

  • Test Material: Horse chestnut water extract (HCE) standardized to contain 14.43% total escin isomers, which includes this compound, Escin Ia, Escin Ib, and Isoescin Ib [2].
  • Animal Model: Male Sprague-Dawley rats.
  • Wound Creation: Two wound types were inflicted on the back of each rat: one open circular wound and one sutured incision.
  • Treatment Groups:
    • Control: Untreated.
    • Aqueous Control: Treated with sterile water.
    • HCE-0.1: Treated with 0.1% HCE solution.
    • HCE-1: Treated with 1% HCE solution.
  • Administration: Apply treatments topically to the wounds daily.
  • Endpoint Analysis:
    • Tensile Strength (TS): Measure the force required to break the sutured incision at days 7 and 21 post-wounding.
    • Histology: Examine open wounds for re-epithelialization, collagen organization, and blood vessel formation.
Protocol: Autophagy Induction and mHtt Clearance (In Vitro)

This protocol is based on a study that isolated this compound and other escins to treat a model of Huntington's disease [3].

  • Test Compounds: Isolated saponins (Escin IA, Escin IB, this compound) from Aesculus chinensis Bge. seeds.
  • Cell Model: HT22 mouse hippocampal neuronal cells transiently transfected with EGFP-HTT74 (a mutant huntingtin protein fragment).
  • Treatment:
    • Treat transfected cells with safe, non-cytotoxic concentrations of the escins.
    • Use autophagy inhibitors (e.g., 3-methyladenine, Bafilomycin A1) as controls to confirm the mechanism.
  • Key Assays:
    • Western Blot: Analyze levels of mHtt, autophagy markers (LC3-II, p62), and pathway proteins (p-mTOR, p-ERK).
    • Immunofluorescence Microscopy: Use GFP-LC3 or mRFP-GFP-LC3 tandem reporter to visualize autophagosome formation and flux.
    • Flow Cytometry: Quantify apoptosis rates (e.g., using Annexin V staining) to confirm protection from mHtt-induced cytotoxicity.

Experimental Workflow Visualizations

The following diagrams outline the core experimental processes and biological mechanisms described in the protocols.

Autophagy Induction by Escins

This diagram illustrates the signaling pathways and cellular processes triggered by escins like this compound, leading to the clearance of mutant huntingtin (mHtt) protein [3].

escin_autophagy_pathway Escin_IA Escin IA/Isoescin IA mTOR_Pathway Inhibits mTOR Signaling Escin_IA->mTOR_Pathway  Leads to ERK_Pathway Activates ERK Signaling Escin_IA->ERK_Pathway  Leads to Escin_IB Escin IB (EB) Escin_IB->mTOR_Pathway Escin_IB->ERK_Pathway Autophagy_Induction Autophagy Induction mTOR_Pathway->Autophagy_Induction ERK_Pathway->Autophagy_Induction mHtt_Clearance Clearance of mHtt Autophagy_Induction->mHtt_Clearance  Results in ATG7 ATG7-Dependent Autophagy_Induction->ATG7 Neuroprotection Neuroprotection mHtt_Clearance->Neuroprotection

In Vivo Wound Healing Assessment

This flowchart summarizes the key steps for evaluating the topical effects of this compound-containing extracts on wound healing in a rat model [2].

wound_healing_workflow Start Start: Rat Wound Model Standardized_Extract Standardized HCE Extract (Contains this compound) Start->Standardized_Extract Treatment_Groups Apply Treatments: - 0.1% HCE - 1% HCE - Aqueous Control - Untreated Control Standardized_Extract->Treatment_Groups In_Vivo_Application Daily Topical Application Treatment_Groups->In_Vivo_Application TS_Measurement Wound Tensile Strength Measurement In_Vivo_Application->TS_Measurement Days 7 & 21 Histology_Analysis Histological Analysis: - Re-epithelialization - Collagen Organization - Vessel Formation In_Vivo_Application->Histology_Analysis Days 7 & 21 Data Increased Tensile Strength & Improved Collagen Organization TS_Measurement->Data Histology_Analysis->Data

Key Takeaways for Researchers

  • Source and Quality are Paramount: The biological effects of escins are highly dependent on their specific isomeric form and purity [1]. Reproducible research requires rigorous analytical characterization using techniques like HPLC-MS and NMR [3].
  • Context-Dependent Biological Activity: The primary mechanism of action (e.g., promoting extracellular matrix production vs. inducing autophagy) depends on the biological model and experimental context [2] [3]. Your experimental goals should guide compound selection and protocol design.
  • Concentration is Critical: Escins exhibit a narrow window between efficacy and cytotoxicity [2]. Meticulous dose-response studies are a non-negotiable first step for any new experimental setup.

References

Isoescin IA vs escin Ia pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameter Comparison

The table below summarizes the key pharmacokinetic parameters for Escin Ia and Isoescin Ia after intravenous administration in rats, both when given as pure isomers and when administered together as part of sodium escinate [1].

Parameter Escin Ia (Administered Alone) Escin Ia (from Sodium Escinate) This compound (Administered Alone) This compound (from Sodium Escinate)
Terminal Half-Life (t₁/₂) Information missing Longer than when administered alone [1] Information missing Longer than when administered alone [1]
Mean Residence Time (MRT) Information missing Longer than when administered alone [1] Information missing Longer than when administered alone [1]
Oral Bioavailability (F) < 0.25% [1] Not applicable (i.v. admin) < 0.25% [1] Not applicable (i.v. admin)
Isomerization in vivo Rapidly and extensively converts to this compound [2] Forms this compound [1] Converts to Escin Ia (less extensive) [1] Forms Escin Ia [1]
Dose Dependency Exhibits non-linear kinetics at higher i.v. doses (0.5-2.0 mg/kg) [2] Information missing Information missing Information missing

A key finding is that both Escin Ia and this compound exhibit very low oral bioavailability. This poor absorption is a critical consideration for drug development [1]. Furthermore, Escin Ia demonstrates dose-dependent pharmacokinetics; its clearance changes with increasing intravenous doses, moving away from simple proportional relationships [2].

Isomerization and Experimental Workflow

A crucial aspect of their pharmacokinetics is the bidirectional interconversion, or isomerization, that occurs in vivo [1]. Administering one pure isomer leads to exposure to both. The conversion from Escin Ia to this compound is notably more extensive than the reverse process [1] [2]. This relationship and a general experimental workflow for obtaining the comparative data can be visualized as follows.

Escin_Ia Escin Ia Conversion1 Extensive Conversion Escin_Ia->Conversion1 Plasma Plasma Concentration Measurement (LC-MS/MS) Escin_Ia->Plasma Isoescin_Ia This compound Conversion2 Less Extensive Conversion Isoescin_Ia->Conversion2 Isoescin_Ia->Plasma Conversion1->Isoescin_Ia Conversion2->Escin_Ia Admin Administration (IV or Oral) Admin->Escin_Ia Admin->Isoescin_Ia PK Pharmacokinetic Analysis Plasma->PK

Detailed Experimental Protocols

The comparative pharmacokinetic data were generated using rigorous and standardized methodologies. Below are the key details from the cited studies [1] [2].

  • Animal Model: Wistar rats (typically n=6 per group).
  • Formulations: Pure Escin Ia, pure this compound, and sodium escinate (a natural mixture containing both isomers).
  • Dosing:
    • Intravenous (I.V.): 0.5 mg/kg of pure isomers; 1.7 mg/kg of sodium escinate (corresponding to 0.5 mg/kg of each isomer).
    • Oral: 4 mg/kg of pure isomers.
  • Plasma Sample Collection: Blood samples were drawn from the rats at various time points after drug administration.
  • Bioanalytical Method: The concentration of each isomer in plasma was quantified using a sensitive Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) method. This technique is crucial for accurately distinguishing and measuring the two isomers.
  • Data Analysis: Pharmacokinetic parameters (like AUC, t₁/₂, MRT) were calculated from the plasma concentration-time data using non-compartmental analysis with TopFit 2.0 software. Statistical significance was assessed using the Student's t-test.

Key Implications for Research and Development

  • Superiority of Mixtures: The longer half-life (t₁/₂) and mean residence time (MRT) observed when the isomers are administered together in sodium escinate suggest that herbal preparations or defined mixtures may provide a longer duration of action compared to a single purified isomer [1].
  • Low Oral Bioavailability: The very low oral bioavailability (<0.25%) for both isomers indicates a significant challenge for oral drug delivery. Research efforts may need to focus on alternative delivery systems (e.g., nanoparticles, liposomes) or prodrug strategies to improve absorption [1].
  • Complex Exposure Profile: Due to the significant in vivo isomerization, administering a pure isomer is not feasible. The body will be exposed to both forms, which must be accounted for in pharmacokinetic modeling and safety assessments [1] [2].

References

Isoescin IA HSP70 HSP90 binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Background on Isoescin Ia

This compound is one of the key active saponins found in horse chestnut (Aesculus hippocastanum) seeds [1] [2]. It is a structural isomer of Escin Ia, primarily differentiated by the position of an acetyl group [2] [3].

  • Traditional Use: Traditionally used clinically for the treatment of chronic venous insufficiency, hemorrhoids, inflammation, and edema [1].
  • Structural Context: In natural extracts, this compound is often found alongside numerous other escin congeners and isomers. The specific arrangement of ester functional groups on its aglycone (triterpene) core is a key determinant of its biological activity and cytotoxicity [2].

Experimental Approaches for Hsp70/Hsp90 Binding Studies

While the search results lack specific protocols for this compound, they detail established methodologies used to validate interactions between small molecules and chaperone proteins like Hsp90 and Hsp70. The following table summarizes these key experimental strategies.

Method Category Specific Method Application & Purpose Key Insights from Literature
Binding Affinity & Validation Isothermal Titration Calorimetry (ITC) Directly measures the thermodynamics of binding (Kd, enthalpy, stoichiometry) [4]. Used to study Hsp70-ADP binding; Mg²⁺ and inorganic phosphate dramatically increase affinity [4].
Co-crystallography Determines the precise 3D structure of the drug-protein complex [5]. Essential for validating binding site (e.g., N-terminal ATP-binding pocket of Hsp90) and guiding analog design [5].
Affinity Purification/Pull-down Assays Uses immobilized drug to capture and identify target proteins from a complex cellular mixture [5]. A standard approach; specificity must be confirmed through competition with free ligand [5].
ATP-competition Assays Assesses if a compound competes with ATP for binding to the chaperone's active site [5]. A hallmark of classical N-terminal Hsp90 inhibitors [5] [6].
Cellular Effect Analysis Client Protein Assays Monitors the stability of proteins that rely on Hsp90/Hsp70 for function [5]. Successful Hsp90 inhibition leads to degradation of client proteins (e.g., kinases, steroid hormone receptors) [5] [7].
Analysis of Heat Shock Response (HSR) Measures upregulation of Hsp70 and other chaperones [5] [6]. Many Hsp90 inhibitors induce HSR; its absence may indicate a novel mechanism [6].

Hsp90 and Hsp70 Chaperone Cycle

The Hsp90 and Hsp70 chaperone systems work together in a coordinated cycle to facilitate the folding and activation of "client" proteins. The diagram below illustrates this complex process.

G cluster_early Early Stage (Hsp70 Cycle) cluster_late Late Stage (Hsp90 Cycle) Client_U Unfolded/Misfolded Client Hsp70_ATP Hsp70 (ATP-bound) Client_U->Hsp70_ATP Hsp40 delivery Hsp40 Hsp40 (Co-chaperone) Hsp70_ADP Hsp70 (ADP-bound) Hsp70_ATP->Hsp70_ADP ATP Hydrolysis Lid closes on client Hsp70_ADP->Hsp70_ATP NEF action ATP binding, lid opens Hop Hop (Co-chaperone) Hsp70_ADP->Hop NEF Nucleotide Exchange Factor (NEF) Hsp90 Hsp90 Dimer Hop->Hsp90 Client transfer Mature_Complex Mature Complex (Hsp90, p23, etc.) Hsp90->Mature_Complex Client_N Native Client Mature_Complex->Client_N Client activation & release

This diagram shows the coordinated chaperone workflow where Hsp70 first engages an unstable client protein, followed by transfer to Hsp90 for final maturation [7]. Inhibitors can target various stages of this process.

References

Pharmacokinetic Profile of Escin Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from a rat study comparing the pharmacokinetics of Escin Ia and Isoescin Ia when administered individually and as part of the sodium escinate mixture [1].

Parameter Sodium Escinate (IV) Pure Escin Ia (IV) Pure this compound (IV) Key Findings
Absolute Bioavailability (F) < 0.25% (oral) < 0.25% (oral) < 0.25% (oral) Very poor oral absorption for all forms [1].
Half-life (t₁/₂) & MRT Longer Shorter Shorter Sodium escinate provides a longer duration of action than single isomers [1].
In Vivo Interconversion Observed Escin Ia → this compound This compound → Escin Ia Bidirectional conversion occurs; conversion to this compound is more extensive [1].

Experimental Protocols and Methodologies

For researchers aiming to replicate or understand these studies, here are the detailed methodologies cited in the key research.

  • Study Design (in vivo) [1]:

    • Model: Wister rats.
    • Administration:
      • Intravenous (i.v.) dose of 1.7 mg/kg of sodium escinate (corresponding to 0.5 mg/kg each of Escin Ia and this compound).
      • I.V. dose (0.5 mg/kg) or oral dose (4 mg/kg) of pure Escin Ia.
      • I.V. dose (0.5 mg/kg) or oral dose (4 mg/kg) of pure this compound.
    • Sample Collection: Blood plasma collected at multiple time points post-dose.
  • Analytical Method (LC-MS/MS) [1]:

    • Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
    • Purpose: To determine the concentrations of Escin Ia and this compound in rat plasma.
    • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, t₁/₂, MRT, CL, Vd, F) were calculated using non-compartmental analysis with TopFit 2.0 software.
  • Sample Preparation Workflow: The following diagram illustrates the general workflow for the LC-MS/MS analysis of plasma samples, based on a similar bioequivalence study [2].

G Start Start: Plasma Sample IS Add Isotopic Internal Standard Start->IS Precipitate Protein Precipitation with Methanol IS->Precipitate Vortex Vortex Mixing (8 min) Precipitate->Vortex Centrifuge Centrifugation (10 min, 5500 × g) Vortex->Centrifuge Dilute Dilute Supernatant with Water Centrifuge->Dilute Inject Inject into LC-MS/MS System Dilute->Inject Analyze Data Analysis & Quantification Inject->Analyze

Chemical Complexity of Escin Extracts

It is critical for comparison guides to note that this compound is not a single, isolated compound in most applications. Horse chestnut extracts contain a complex family of saponins [3].

  • Multiple Isomers and Congeners: Escins exist as numerous isomers (e.g., escins vs. isoescins, distinguished by the position of an acetyl group on the aglycone) and congeners (differing by the type of ester group at the C21 position, such as tigloyl or angloyl) [3].
  • Structural Lability: The ester groups on the aglycone are crucial for cytotoxicity, and isomerization (e.g., between escins and isoescins) can occur in solution, adding complexity to quality control [3].
  • Nomenclature Clarity: In literature, "this compound" specifically refers to a C-28-O-acetyl saponin with a tigloyl group at C21. This is distinct from "Escin Ia" (a C-22-O-acetyl saponin) and other variants like "Isoescin Ib" (which has an angloyl group) [3].

How to Proceed for Deeper Research

Based on the search findings, here are suggestions for your continued investigation:

  • Refine Your Search: Since a formal bioequivalence study was not found, you may have more success searching for "comparative pharmacokinetics of escin," "sodium escinate bioavailability," or "Escin Ia this compound metabolism."
  • Explore Extraction Methods: To compare the performance of different extracts, research into "accelerated solvent extraction (ASE) of escin" can provide data on yields and efficiency compared to conventional methods [4].
  • Consult Regulatory Frameworks: For context on why such a study might be complex, the general principles of bioequivalence for complex products, including biosimilars, can be informative [5] [6]. These highlight the role of rigorous analytical comparability.

References

Analytical Methods for Purity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The quality and purity of escin components, including Isoescin Ia, are typically assessed using High-Performance Liquid Chromatography (HPLC). The table below summarizes a validated HPLC method from a recent study for quantifying major saponins in horse chestnut seeds [1].

Parameter Specification
HPLC Instrument Agilent 1200 system with DAD detector
Column Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm)
Mobile Phase Acetonitrile : 0.10% Phosphoric Acid (39:61, v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 210 nm & 230 nm
Column Temperature 30 °C
Injection Volume 10 μL
Sample Preparation Ultrasonic extraction with 70% methanol at 80°C for 4 hours

This method successfully separated and quantified four major saponins, including this compound, and can be readily utilized as a quality control method for horse chestnut and related medicinal plants [1].

Key Considerations for Escin Analysis

When working with this compound, it's important to be aware of several factors that influence its purity and measurement:

  • Complex Isomerism: Escin is not a single compound but a mixture of over 30 different triterpene saponins [2]. Key isomers include Escin Ia/Ib (acetyl group at position C22) and This compound/Ib (acetyl group at position C28) [3] [4]. A purity standard must specify which isomer is being measured.
  • Bioavailability Difference: Pharmacokinetic studies show that the absorption of individual escin isomers is very low, and there is interconversion between isomers in vivo. This suggests that for clinical use, herbal preparations (a mixture of isomers) may provide a longer duration of action than a single isomer [5].
  • Structural Impact on Activity: The ester functional groups on the aglycone (the non-sugar part of the molecule) are critical for the hemolytic activity (a measure of cytotoxicity) of escin derivatives. The cytotoxicity also depends on the relative position of these ester groups [3] [4].

Experimental Workflow for Quality Assessment

For a comprehensive quality assessment, you can follow an integrated workflow that includes extraction, identification, and quantification. The diagram below outlines this process.

Start Start: Plant Material (Horse Chestnut Seeds) Step1 Extraction (Ultrasonic extraction with 70% methanol, 80°C, 4h) Start->Step1 Step2 Identification & Confirmation Step1->Step2 TLC Thin Layer Chromatography (TLC) - Confirm identity via Rf values Step2->TLC HPLC HPLC-DAD Analysis - Use validated method - Quantify isomers Step2->HPLC MS Mass Spectrometry (MS) - Confirm elemental composition - Identify isomers via LC-MS/MS Step2->MS Step3 Quantification & Purity Analysis End Quality Control Report Step3->End TLC->Step3 Confirms identity HPLC->Step3 Provides quantitative data MS->Step3 Provides structural data

Figure 1. Workflow for quality assessment of escins.

A Path Forward for Your Comparison

To create the comparison guide you need, I suggest the following actions:

  • Contact Standards Suppliers Directly: Reach out to manufacturers of pharmaceutical reference standards (e.g., National Institute for the Control of Pharmaceutical and Biological Products of China, which was mentioned in one study [1]) to request Certificates of Analysis (CoA) for their this compound products. The CoA will provide the specific purity data and the analytical methods used for certification.
  • Consult Pharmacopoeias: Check the latest editions of official compendia like the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP). These sources often define monographs for herbal drug extracts, which can include detailed identification tests, assays, and acceptance criteria for purity.

References

Isoescin IA anti-inflammatory activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Activity Comparison

The core difference in anti-inflammatory activity between escin isomers stems from their chemical structures, particularly the position of an acyl group [1] [2]. The table below summarizes the key distinctions:

Isomer Type Common Isomers Acyl Group Position Key Activity Findings & Notes
β-Escin Escin Ia, Escin Ib C22 (21-position has Tig/Ang) [2] Considered the main active component with significantly higher pharmacological activity [1] [2].
α-Escin (Isoescin) Isoescin Ia, Isoescin Ib C28 [2] Considerably less active than β-escin [2]. Often obtained during isolation & purification [3].

Experimental Data and Methodologies

While a direct head-to-head assay comparing all isomers is not available in the searched literature, the following data and commonly used methodologies are relevant.

Quantitative Anti-inflammatory Data

The table below summarizes experimental findings from various studies, indicating that mixtures rich in β-escin show significant anti-inflammatory effects. Specific potency data for this compound alone is not available in the provided sources.

Compound/Extract Test Model Observed Anti-inflammatory Effect Key Mechanisms (if reported)
Escin (mixed saponins) Rat paw edema (in vivo) [4] Dose-dependent reduction of acute edema [4]. Inhibition of bradykinin-induced capillary permeability; reduced lymph exudation [4].
Escin (mixed saponins) LPS-stimulated RAW264.7 macrophages (in vitro) [4] Synergistic effect with corticosteroids to reduce NO, TNF-α, and IL-1β [4]. Inhibition of NF-κB, P38MAPK, and AP-1 mRNA and protein expression [4] [1].
β-Escin Various human cancer cell lines (in vitro) [1] Suppression of NF-κB activation; downregulation of pro-inflammatory genes (COX-2, TNF-α) [1]. Inhibition of IKKα phosphorylation and degradation [1].
Saponin Fractions (SF-1, SF-2) *Rich in β-escin isomers LPS-induced RAW264.7 cells (in vitro) [5] Inhibition of NO release; suppression of NF-κB/NLRP3 signaling pathway [5]. Reduced expression of p-IKK-α/β, iNOS, COX-2, IL-6, and TNF-α [5].
Key Experimental Protocols

Researchers use several standard protocols to evaluate the anti-inflammatory activity of compounds like escin isomers:

  • In Vitro Anti-inflammatory Assays:
    • LPS-induced RAW264.7 Macrophage Model: Cells are stimulated with bacterial lipopolysaccharide (LPS) to induce a strong inflammatory response. The anti-inflammatory potential of a compound is measured by its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and to modulate signaling pathways like NF-κB via Western blot or ELISA [5] [1].
  • In Vivo Anti-inflammatory Assays:
    • Rodent Paw Edema Model: Inflammation and edema are induced in a rodent's hind paw by a subplantar injection of a carrageenan or formalin. The test compound is administered orally or topically beforehand. The reduction in paw volume or thickness is measured over time using a plethysmometer, indicating anti-edematous activity [4] [6].
  • Analytical Chemistry for Isomer Identification:
    • HPLC-MS: This is the primary technique for separating, identifying, and quantifying individual escin isomers in a mixture, which is crucial for attributing specific biological activities to a pure compound [3].

Proposed Signaling Pathway for β-Escin

The following diagram illustrates the key anti-inflammatory signaling pathways modulated by β-escin, based on mechanistic studies [4] [5] [1]. This mechanism is relevant for understanding the broader activity of active escin isomers.

G Proposed Anti-Inflammatory Mechanism of β-Escin LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Inflammation Inflammatory Response ProInflammatoryGenes->Inflammation NFkB_Inactive NF-κB (Inactive) complexed with IκB NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Releases NFkB_Active->ProInflammatoryGenes Translocates to Nucleus & Transcribes IkB IκB Protein IKK->IkB Phosphorylates IkB->NFkB_Inactive Sequesters BetaEscin β-Escin BetaEscin->IKK Inhibits

Research Implications and Future Directions

The current evidence strongly positions β-escin isomers as the primary drivers of anti-inflammatory activity. For researchers aiming to definitively characterize this compound:

  • Focus on Pure Isomers: Biological evaluation requires highly purified individual isomers, obtained through techniques like preparative HPLC [3].
  • Direct Comparative Assays: The most conclusive data would come from running the in vitro and in vivo protocols mentioned above side-by-side with pure samples of this compound, Isoescin IB, Escin IA, and Escin IB.
  • Explore Synergistic Effects: Given that plant extracts often show stronger effects than isolated compounds [2], investigating potential synergy between this compound and other saponins or plant metabolites could be valuable.

References

Isoescin IA and sodium escinate efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Application Comparison

Aspect Isoescin IA Sodium Aescinate (Escinate)
Definition A single, specific isomeric form of escin [1]. A mixture of multiple escin isomers, including Escin Ia, this compound, and others [2] [3].
Research Focus Autophagy induction, clearance of mutant huntingtin protein, potential for Huntington's disease therapy [1]. Anti-inflammatory, anti-exudative, anti-oedema, neuropathic pain relief, post-surgical adhesion prevention [4] [5] [6].
Key Findings Promotes degradation of mHtt protein and inhibits mHtt-induced apoptosis in HT22 cells; induces autophagy via mTOR and ERK pathways [1]. Suppresses postoperative peritoneal adhesion via RhoA/ROCK pathway [5]; alleviates neuropathic pain via OGT/TLR3/MAPK pathway [6].
Formulation & Bioavailability Information limited in search results. Very low oral bioavailability; novel formulations (e.g., liposomes, solid lipid nanoparticles) developed to reduce irritation and improve stability/safety [4] [7].

Detailed Experimental Data and Protocols

For researchers looking to replicate or design related studies, here are the methodologies from key studies.

Experimental Protocol for Autophagy Induction (this compound)

This method is based on the study investigating this compound's effect on Huntington's disease cellular models [1].

  • Cell Line: HT22 mouse hippocampal neuronal cells.
  • Model Transfection: Cells were transiently transfected with an EGFP-HTT74 plasmid to express mutant huntingtin protein (mHtt).
  • Treatment: Cells were treated with safe, non-toxic concentrations of pure this compound.
  • Key Assays:
    • Western Blot & Immunofluorescence: To detect levels of mHtt aggregates and autophagy markers (LC3, P62).
    • Flow Cytometry: To quantify apoptosis rates.
    • GFP-LC3 Puncta Formation: To monitor autophagic flux using transfected reporter plasmids.
  • Pathway Analysis: Used specific inhibitors (e.g., SCH772984 for ERK, 3-MA for autophagy) to delineate the involvement of mTOR and ERK signaling pathways.
Experimental Protocol for Anti-adhesion Effect (Sodium Aescinate)

This method details the in vivo and in vitro models used to confirm sodium aescinate's efficacy against postoperative adhesions [5].

  • Animal Model: 60 male Sprague-Dawley rats.
  • Adhesion Induction: Peritoneal sidewall was ligated to create the adhesion model.
  • Treatment: Rats received intravenous AESS (0.5, 1, or 2 mg/kg/d) for 7 days.
  • In Vitro Model: IL-1β-induced HMrSV5 human mesothelial cells.
  • Key Measurements:
    • In Vivo: Incidence and severity of adhesions; tissue levels of tPA (tissue-type plasminogen activator) and FIB (fibrinogen); immunohistochemical staining for Collagen I and α-SMA.
    • In Vitro & Mechanism: Used RhoA/ROCK pathway activators and inhibitors to confirm that AESS's effect is mediated through this signaling pathway.

Signaling Pathways Visualized

The following diagrams illustrate the core mechanisms of action for each compound, as revealed by the cited studies.

This compound in Huntington's Disease Models

This diagram shows the proposed mechanism by which this compound promotes the clearance of mutant huntingtin protein [1].

G Start This compound Treatment AutophagyInduction Induces Autophagic Flux Start->AutophagyInduction mHttClearance Clearance of mutant Huntingtin (mHtt) AutophagyInduction->mHttClearance ApoptosisReduction Inhibition of mHtt-induced Apoptosis mHttClearance->ApoptosisReduction ATG7 ATG7-dependent process mHttClearance->ATG7 Depends on Pathway1 mTOR Signaling Pathway Pathway1->AutophagyInduction Inhibits Pathway2 ERK Signaling Pathway Pathway2->AutophagyInduction Activates ATG7->AutophagyInduction Required for

Sodium Aescinate in Postoperative Adhesion

This diagram outlines the mechanism by which sodium aescinate prevents postoperative peritoneal adhesions [5].

G Start Sodium Aescinate (SA) Treatment Inhibition Inhibits RhoA/ROCK Signaling Start->Inhibition Upregulation Upregulates tPA Activity/Expression Inhibition->Upregulation Fibrinolysis Enhanced Fibrinolysis Upregulation->Fibrinolysis Outcome Reduced Collagen Deposition and Adhesion Formation Fibrinolysis->Outcome tPA tissue-type Plasminogen Activator (tPA) tPA->Upregulation FIB Fibrinogen (FIB) FIB->Fibrinolysis


Conclusion and Research Considerations

  • For targeting specific neurodegenerative pathways like in Huntington's disease, pure this compound presents a more defined compound for mechanistic studies [1].
  • For broader anti-inflammatory, anti-edema, or anti-adhesion applications, sodium escinate, with its mixture of isomers, has stronger and more diverse experimental support [5] [6].
  • For drug delivery and formulation research, sodium escinate's known issues with bioavailability and irritation make it a prime candidate for developing novel nanocarrier systems [4] [7].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.1

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 Da

Monoisotopic Mass

1130.55090361 Da

Heavy Atom Count

79

Appearance

Powder

UNII

8V9S680B81

Wikipedia

Isoescin ia

Dates

Last modified: 08-15-2023

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